Cesium arsenate
Description
Historical Context of Arsenate Chemistry Research
The history of arsenic-containing compounds dates back to antiquity, with minerals like the red realgar (arsenic sulfide) and yellow orpiment being known to Aristotle in the 4th century BCE. britannica.com By the 11th century, three types of "arsenic" were recognized: white (As₄O₆), yellow (As₂S₃), and red (As₄S₄). britannica.com However, the field of modern arsenate chemistry began to take shape much later.
A significant milestone was the synthesis of the first organometallic compound, tetramethyldiarsine, by French chemist Louis Claude Cadet in 1760 by heating arsenic oxide with potassium acetate. rsc.org The study of this compound, known as cacodyl, by Robert Wilhelm Bunsen in the 1830s and 1840s was crucial in developing the concept of chemical valency. rsc.org Throughout the 19th and 20th centuries, research expanded into various inorganic arsenates. Arsenic acid (H₃AsO₄) and its salts, such as lead arsenate and calcium arsenate, were investigated and used for applications like soil sterilization and pest control. britannica.com
The study of arsenate minerals, particularly the wide variety found in locations like Långban, Sweden, revealed that these compounds typically form under restricted conditions from the reaction of arsenic acid with other minerals at moderate to low temperatures. britannica.com In the 20th century, the investigation of arsenates became intertwined with the study of ferroelectricity, particularly with compounds isostructural to potassium dihydrogen phosphate (B84403) (KDP), which includes cesium dihydrogen arsenate. researchgate.net This opened a new chapter in arsenate research, focusing on the physical properties arising from their crystal structures.
Significance of Cesium-Containing Materials in Advanced Solid-State Chemistry
Cesium, the most electropositive and alkaline of the stable elements, possesses unique properties that make it highly significant in advanced solid-state chemistry. acs.orgbritannica.com Its large atomic radius and low ionization potential mean it readily gives up its single valence electron to form ionic compounds. acs.org This characteristic influences the crystal lattice of materials in predictable ways, making cesium a valuable component in the design of novel solid-state materials.
One of the most important areas of research for cesium-containing materials is in the field of solid acids and proton conductors. caltech.edu Compounds like Cesium Dihydrogen Phosphate (CDP) and the isostructural Cesium Dihydrogen Arsenate (CDA) are part of a family of materials known for their high proton conductivity, especially at elevated temperatures. researchgate.netcaltech.edu The large size of the cesium cation helps to create open and often highly symmetric crystal structures, which can facilitate the rotation of oxyanions (like arsenate or phosphate groups) and the migration of protons through the lattice. caltech.edu
Furthermore, cesium plays a critical role in the study of ferroelectric and piezoelectric materials. researchgate.neticontrolpollution.com In the KDP family of ferroelectrics, substituting smaller alkali metals with cesium alters the lattice parameters and the hydrogen-bonding network, which directly impacts the temperature of the ferroelectric phase transition and other related properties. researchgate.net Cesium's ability to form stable compounds with a variety of complex anions also makes it a key element in the synthesis of new materials with tailored optical, magnetic, and electronic properties. iaea.orgcapes.gov.br The most widespread use of the element itself is in drilling fluids for the oil industry and in highly accurate atomic clocks. thermofisher.com
Overview of Current Academic Research Landscape on Cesium Arsenate Compounds
Academic research on this compound compounds is diverse, focusing on synthesis, structural characterization, and the investigation of physical properties like ferroelectricity and conductivity. The research primarily targets cesium dihydrogen arsenate (CsH₂AsO₄) and its derivatives, but also includes other stoichiometries and complex mixed-anion systems.
Cesium Dihydrogen Arsenate (CsH₂AsO₄)
CsH₂AsO₄, also known as CDA, is the most extensively studied this compound. It belongs to the potassium dihydrogen phosphate (KDP) family of hydrogen-bonded ferroelectrics. researchgate.net At room temperature, it possesses a tetragonal crystal structure. researchgate.netresearchgate.net Upon cooling, it undergoes a phase transition to a ferroelectric state. This transition involves the ordering of hydrogen atoms within the O-H---O bonds and a corresponding displacement of the arsenate ions along the c-axis. researchgate.net
First-principles calculations using density functional theory (DFT) have been employed to study its electronic structure, optical properties, and the mechanisms behind its phase instability. researchgate.net Research also extends to its deuterated analogue, CsD₂AsO₄, which exhibits a higher transition temperature, highlighting the crucial role of hydrogen (or deuterium) in the ferroelectric transition mechanism. upenn.edu
Interactive Table 1: Crystallographic and Physical Properties of Cesium Dihydrogen Arsenate (CsH₂AsO₄)
| Property | Value | Source(s) |
| Formula | CsH₂AsO₄ | ereztech.com |
| Common Name | CDA | researchgate.net |
| Room Temp. Phase | Paraelectric | researchgate.net |
| Room Temp. Crystal System | Tetragonal | researchgate.netresearchgate.net |
| Room Temp. Space Group | I-42d | researchgate.net |
| Ferroelectric Phase | Ferroelectric | researchgate.net |
| Ferroelectric Crystal System | Orthorhombic | researchgate.net |
| Ferroelectric Space Group | Fdd2 | researchgate.net |
| Transition Temperature (Tc) | 143 K | researchgate.net |
Trithis compound (Cs₃AsO₄)
Research on trithis compound (Cs₃AsO₄) has focused on its synthesis and crystal structure. It can be synthesized by the oxidation of elemental arsenic using cesium hyperoxide (CsO₂). znaturforsch.comznaturforsch.com X-ray diffraction studies on single crystals have determined its structure. Unlike the networked structures of the dihydrogen arsenates, the crystal structure of Cs₃AsO₄ features isolated [AsO₄]³⁻ tetrahedra arranged in a packing that is nearly cubic. znaturforsch.comznaturforsch.com
Interactive Table 2: Crystallographic Data for Trithis compound (Cs₃AsO₄)
| Property | Value | Source(s) |
| Formula | Cs₃AsO₄ | znaturforsch.comznaturforsch.com |
| Crystal System | Orthorhombic | znaturforsch.comznaturforsch.com |
| Space Group | Pnma | znaturforsch.comznaturforsch.com |
| Lattice Parameter a | 1254.3(2) pm | znaturforsch.com |
| Lattice Parameter b | 902.9(2) pm | znaturforsch.com |
| Lattice Parameter c | 658.5(3) pm | znaturforsch.com |
| Formula Units (Z) | 4 | znaturforsch.com |
Other this compound Compounds and Mixed Systems
The academic landscape includes a variety of other and more complex cesium arsenates, often exploring the effects of substituting cations or anions.
CsH₅(AsO₄)₂: This compound, known as cesium pentahydrogen diarsenate, has been identified and structurally characterized. researchgate.netiucr.org
Cs(H₂AsO₄)(H₃AsO₄)₂: This novel compound, cesium dihydrogen arsenate bis(trihydrogen arsenate), was grown from highly acidic aqueous solutions and features a unique crystal structure with multiply protonated arsenate groups. iucr.org
Mixed Cation/Anion Systems: Researchers have synthesized and studied solid solutions to tune the material properties. Examples include Cs₀.₂Rb₀.₈H₂AsO₄, which is isostructural with the parent CDA, and Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, where partial substitution of both cations and anions leads to different phase transition behaviors. researchgate.netrajpub.com
Complex and Intercalated Arsenates: Studies have also ventured into more complex formulations. The synthesis of cesium meta-arsenate vanadate, Cs₃(AsO₃)(VO₃)₂, has been reported, and its optical properties were studied. iaea.orgosti.gov Additionally, research has been conducted on the intercalation of cesium-arsenic alloys into graphite, forming new lamellar compounds. researchgate.netcambridge.org
These varied studies demonstrate a continuing effort to discover new arsenate-based materials and to understand the fundamental relationships between their chemical composition, crystal structure, and physical properties.
Structure
2D Structure
Properties
IUPAC Name |
tricesium;arsorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCs3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.636 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-85-4, 61136-62-7, 69514-84-7 | |
| Record name | Caesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid, tricesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Cesium Arsenate Systems
Aqueous Solution Synthesis Routes
Traditional aqueous methods are commonly employed for the synthesis of simple cesium arsenates. These reactions typically involve the neutralization of arsenic acid with a cesium base.
Cesium carbonate, a strong base, readily reacts with arsenic acid in an aqueous solution. made-in-china.com This acid-base reaction results in the formation of cesium arsenate and water, with the release of carbon dioxide gas. made-in-china.com The stoichiometry of the reactants determines the specific this compound salt produced. For instance, a complete neutralization would yield this compound (Cs₃AsO₄). The reaction can be represented by the following general equation:
3Cs₂CO₃(aq) + 2H₃AsO₄(aq) → 2Cs₃AsO₄(aq) + 3H₂O(l) + 3CO₂(g)
Historically, reactions involving alkali metal carbonates, including cesium carbonate, and arsenic trioxide with acetic acid have been used to produce organoarsenic compounds, demonstrating the reactivity of these precursors under different conditions. google.com
Similar to cesium carbonate, cesium hydroxide (B78521) is a strong base that neutralizes arsenic acid in an aqueous solution to form this compound and water. webelements.compilgaardelements.com The reaction is a straightforward acid-base neutralization and is highly exothermic. webelements.com The specific product, such as cesium dihydrogen arsenate (CsH₂AsO₄), dicesium hydrogen arsenate (Cs₂HAsO₄), or normal this compound (Cs₃AsO₄), depends on the molar ratios of the reactants. brainly.comyou-iggy.com
The general balanced chemical equation for the formation of normal this compound is:
3CsOH(aq) + H₃AsO₄(aq) → Cs₃AsO₄(aq) + 3H₂O(l)
Slow evaporation is a widely used technique for growing single crystals from a solution. scribd.com This method involves dissolving the synthesized this compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. scribd.comresearchgate.net This gradual increase in solute concentration leads to supersaturation and subsequent crystallization. scribd.com The quality and size of the resulting crystals are influenced by factors such as the rate of evaporation, temperature stability, and the purity of the solution. scribd.com This technique has been successfully applied to grow crystals of various complex arsenate compounds, including cesium-containing materials. researchgate.netrsc.orgfrontiersin.orgnih.gov For instance, the synthesis of cesium hydrogen-arsenate tellurate (B1236183) has been achieved by slow evaporation under controlled temperature conditions. researchgate.net
Solvothermal Synthesis Approaches for Quaternary Arsenic Chalcogenides
Solvothermal synthesis is a powerful method for preparing crystalline materials, including complex chalcogenides, that are not accessible through conventional solid-state or aqueous routes. rsc.orgresearchgate.net This technique involves chemical reactions in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products. rsc.orgresearchgate.net
In the solvothermal synthesis of quaternary cesium arsenic chalcogenides, the choice of solvent system plays a crucial role in determining the final product's structure and composition. rsc.orgrsc.org Mixed solvent systems, often containing amines and water, are frequently used. rsc.orgrsc.org The organic amine can act as a solvent, a template, or a mineralizer, influencing the formation of the chalcogenidoarsenate framework. researchgate.netrsc.org
For example, different mixed solvents have been used to synthesize novel quaternary transition metal arsenic chalcogenides with cesium. A 1,4-diaminobutane/water mixed solvent system was used to create selenoarsenates CsTMAsSe₃ (TM = Hg, Cd). rsc.orgrsc.org In another instance, a 1,2-diaminopropane/water mixture led to the formation of thioarsenates Cs₂TM₂As₂S₆ (TM = Cd, Hg). rsc.orgrsc.org The variation in the organic amine and its interaction with the inorganic precursors directs the assembly of the final anionic chains or layers. rsc.org
Table 1: Examples of Mixed Solvent Systems in Solvothermal Synthesis
| Target Compound | Solvent System | Resulting Structure | Reference |
|---|---|---|---|
| CsTMAsSe₃ (TM = Hg, Cd) | 1,4-diaminobutane/water | 1D anionic chains or 2D layers | rsc.orgrsc.org |
| Cs₂TM₂As₂S₆ (TM = Cd, Hg) | 1,2-diaminopropane/water | Isostructural compounds | rsc.orgrsc.org |
The use of cesium cations as SDAs has led to the synthesis of novel arsenic chalcogenides with diverse architectures, ranging from one-dimensional (1D) anionic chains to two-dimensional (2D) anionic layers. rsc.orgresearchgate.netacs.org For instance, in the Cs–TM–As–Q (TM = Hg, Cd; Q = S, Se) system, the Cs⁺ cations are utilized as the structural directing agent, resulting in compounds with varied dimensionalities. rsc.orgrsc.org The specific role of the cesium cation, in conjunction with the solvent system and other reactants, is a key factor in the rational design and synthesis of new chalcogenide materials with desired structures and properties. rsc.orgrsc.org
Single Crystal Growth Techniques for this compound
The production of large, high-quality single crystals of this compound and its complex analogues is essential for the characterization of their physical properties and for potential applications in fields like nonlinear optics. googleapis.com Various techniques have been developed, primarily focusing on flux and solution growth methods, to overcome challenges such as incongruent melting and structural instabilities at high temperatures. googleapis.com
Controlled Crystallization Processes
Controlled crystallization is fundamental to obtaining large, defect-free single crystals. The primary principle involves managing the supersaturation of the solution or melt to promote growth on a seed crystal rather than spontaneous nucleation. lut.fi For this compound systems, particularly complex ones like cesium titanyl arsenate (CsTiOAsO₄), two primary methods of controlled crystallization are employed: the slow cooling method and the gradient transport method. googleapis.com
In the slow cooling method , a homogeneous melt is prepared containing the constituent components of the desired crystal and a suitable flux. googleapis.com A seed crystal is introduced into the melt, and the entire system is cooled at a slow, controlled rate. This gradual decrease in temperature lowers the solubility of the solute, creating a state of supersaturation that drives crystal growth on the existing seed. googleapis.comlut.fi
The gradient transport method also utilizes a seed crystal in a saturated melt, but it relies on a temperature gradient across the apparatus. Nutrient material is placed in a hotter region of the crucible to dissolve, and the saturated solution is transported via convection to the cooler region where the seed crystal is located. The lower temperature at the seed's surface induces crystallization. googleapis.com Both techniques can be enhanced by using multiple seeds or implementing forced convection to improve the homogeneity of the melt. googleapis.com
Influence of pH and Additives on Crystal Formation
The chemical environment, including pH and the presence of additives, plays a critical role in the crystallization process. The pH of a solution can significantly influence the surface charge of the crystallizing solid and the speciation of ions in the solution, thereby affecting nucleation and growth. researchgate.net In arsenate systems, for instance, the solubility of precursors can be pH-dependent; some arsenical compounds dissolve more readily in alkaline solutions. inorganicventures.com The high pH environment of some synthesis methods, such as those for geopolymers, can promote the precipitation of metal hydroxides, a principle that can be relevant to the controlled precipitation and crystallization of cesium compounds. mdpi.com
Additives are often essential for successful crystal growth, especially in high-temperature flux methods. In the growth of CsTiOAsO₄, fluxes comprising oxides of cesium and arsenic (e.g., Cs₅As₃O₁₀ or Cs₄As₂O₇) are used to lower the melting point of the system. googleapis.com Furthermore, flux modifiers like cesium fluoride (B91410) can be introduced to alter the melt's properties. googleapis.com
A significant modification involves the use of cationic substitution. The growth of large single crystals of CsTiOAsO₄ is hampered by a structural instability that causes decomposition above 960°C. googleapis.com Research has shown that substituting a small fraction of cesium with other alkali metals, such as potassium (K) or rubidium (Rb), can raise the decomposition temperature. This chemical modification makes the growth of large, high-quality crystals more feasible without significantly compromising the desirable optical properties. googleapis.com A typical substitution level is around 5%, corresponding to a composition of Cs₀.₉₅M₀.₀₅TiOAsO₄ (where M is K or Rb). googleapis.com
Modifications for High-Temperature Crystal Growth
Growing this compound crystals at high temperatures, particularly for complex compositions, necessitates specialized flux processes. These methods are designed to operate below the incongruent melting or decomposition temperatures of the target compounds. googleapis.comjustia.com For CsTiOAsO₄, the maximum growth temperature is limited to below 960°C to avoid decomposition of the desired orthorhombic structure into an undesired cubic phase. googleapis.com
The process involves creating a homogeneous melt from which the crystal will form. The composition of this melt is critical. For CsTiOAsO₄, specific melt compositions and seeding temperatures have been identified to optimize crystal growth. googleapis.com The use of a seed crystal is a crucial modification that allows for controlled growth and the attainment of large crystal sizes (e.g., greater than 5x5x5 mm³). googleapis.com
High-temperature solid-state reactions are another route to producing crystalline this compound compounds. For example, rust-colored single crystals of a complex cesium-iron arsenate, Cs₇Fe₇O₂(AsO₄)₈, were successfully prepared through a solid-state reaction method. africaresearchconnects.comresearchgate.net Similarly, solid-state reactions at temperatures as high as 1123 K (850 °C) have been used to synthesize other complex cesium chalcogenides. osti.gov
| Parameter | Description |
|---|---|
| Growth Method | Flux process (Slow Cooling or Gradient Transport) |
| Flux Composition | Oxides of Cesium (Cs) and Arsenic (As), such as Cs₅As₃O₁₀ (preferred), Cs₆As₄O₁₃, and Cs₄As₂O₇. |
| Seeding Temperature | Preferably 600°C to 850°C; more preferably 700°C to 820°C for specific melt compositions. |
| Growth Temperature Limit | Below ~960°C to prevent decomposition into a cubic structure. |
| Additive Modification | Partial substitution of Cs with Na, K, or Rb (e.g., Cs₀.₉₅K₀.₀₅TiOAsO₄) to increase thermal stability. |
Impact of Chemical Preparation Conditions on Material Properties
The conditions used in the chemical preparation of this compound materials have a profound impact on their final structural and physical properties. researchgate.net Variations in synthesis parameters such as temperature, solvent, or reaction pathway can lead to different crystal structures (polymorphs), which in turn dictate the material's thermal stability, and electrical and optical characteristics. africaresearchconnects.comresearchgate.net
A clear example of this is seen in the synthesis of a cesium hydrogen–arsenate tellurate compound, which was prepared by slow evaporation under two different temperature conditions. researchgate.net When the material was synthesized in a cold temperature condition (12–18 °C), it crystallized in the centrosymmetric monoclinic space group P2₁/c. researchgate.net However, preparation in a hot temperature condition (32–38 °C) resulted in a non-centrosymmetric monoclinic space group, Cc. researchgate.net This fundamental structural difference, dictated solely by the preparation temperature, leads to distinct thermal behaviors and ionic-protonic conduction properties for the two materials. researchgate.net
Furthermore, studies on mixed-cation systems like Cs₀.₂Rb₀.₈H₂AsO₄, prepared by crystallization from an aqueous solution, show that the resulting compound is isostructural with the tetragonal phases of its parent compounds. researchgate.net This specific structure gives rise to two distinct phase transitions: a ferroelectric–paraelectric transition at 185 K and a superionic-protonic phase transition at 433 K, the latter of which is characterized by unusually high conductivity. researchgate.net The transport properties in this material are attributed to a proton hopping mechanism, a feature enabled by the crystal structure formed during its preparation. researchgate.net
| Preparation Condition | Crystal System | Space Group | Key Structural Feature | Resulting Properties |
|---|---|---|---|---|
| Cold Temperature Condition (CTC) [12–18 °C] | Monoclinic | P2₁/c | Centrosymmetric | Distinct phase transitions and ionic-protonic conduction behavior. |
| Hot Temperature Condition (HTC) [32–38 °C] | Monoclinic | Cc | Non-centrosymmetric | Different phase transitions and ionic-protonic conduction behavior compared to CTC material. |
Structural Characterization and Crystallography of Cesium Arsenate Compounds
Fundamental Crystal Structures of Cesium Dihydrogen Arsenate (CsH₂AsO₄)
Cesium dihydrogen arsenate (CsH₂AsO₄) is a member of the potassium dihydrogen phosphate (B84403) (KDP) family of ferroelectrics. While it is known to crystallize in a tetragonal system, this section will focus on its monoclinic manifestation, which is crucial for understanding its ferroelectric properties.
Monoclinic System (Space Group P2₁)
In its ferroelectric phase, CsH₂AsO₄ adopts a monoclinic crystal structure. This system is characterized by three unequal crystallographic axes, with one angle being non-orthogonal. The specific space group for this phase is P2₁, which is a primitive cell with a twofold screw axis. The determination of this space group is fundamental to defining the symmetry operations that describe the arrangement of atoms within the unit cell.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| CsH₂PO₄ (ferroelectric) | P2 | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| CsH₂PO₄ (paraelectric) | P2/m | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Non-centrosymmetric Structures
The P2₁ space group is non-centrosymmetric, meaning it lacks a center of inversion. This absence of an inversion center is a prerequisite for the manifestation of properties such as ferroelectricity, piezoelectricity, and second-harmonic generation. The non-centrosymmetric arrangement of ions in the CsH₂AsO₄ crystal lattice allows for the development of a spontaneous electric polarization, which can be reoriented by an external electric field, a defining characteristic of ferroelectric materials.
Arrangement of Dihydrogen Arsenate Anions and Cesium Cations
Within the monoclinic P2₁ structure, the dihydrogen arsenate (H₂AsO₄⁻) tetrahedra and the cesium (Cs⁺) cations are arranged in a specific, ordered pattern. The AsO₄ tetrahedra are linked by the aforementioned hydrogen bonds, forming a cohesive anionic framework. The large cesium cations are located in the cavities within this framework. The relative positions of the Cs⁺ cations and the H₂AsO₄⁻ anions, and the distortion of the arsenate tetrahedra, contribute to the net dipole moment of the unit cell in the ferroelectric state.
Structural Analyses of Complex Cesium Arsenate Materials
The introduction of other alkali metals into the this compound structure leads to the formation of complex mixed crystals with modified structural and physical properties.
Cesium-Rubidium Dihydrogen Arsenate (CsₓRb₁₋ₓH₂AsO₄)
The solid solution of Cesium-Rubidium Dihydrogen Arsenate (CsₓRb₁₋ₓH₂AsO₄) represents a system where cesium ions are substitutionally replaced by rubidium ions. The structural characteristics of these mixed crystals are dependent on the composition (the value of 'x'). While specific crystallographic data for the CsₓRb₁₋ₓH₂AsO₄ system, particularly within a monoclinic framework, were not found in the provided search results, studies on analogous mixed phosphate-arsenate systems suggest that the introduction of different-sized cations can lead to significant changes in lattice parameters and phase transition temperatures.
The random distribution of Cs⁺ and Rb⁺ cations on the same crystallographic site introduces a degree of disorder into the lattice. This can influence the local symmetry and the hydrogen-bonding network, thereby affecting the ferroelectric properties of the material. X-ray diffraction is the primary technique used to determine the average crystal structure of these solid solutions, providing insights into how the unit cell dimensions and angles evolve with varying Cs/Rb ratios.
Table 2: Expected Trends in Crystallographic Parameters of CsₓRb₁₋ₓH₂AsO₄ with Composition (Note: This table is predictive and based on general crystallographic principles, as specific data was not available.)
| Composition (x) | Expected Change in Unit Cell Volume | Expected Change in Lattice Parameters | Potential Impact on Phase Transition Temperature |
| Increasing x (more Cs) | Increase | General increase due to larger ionic radius of Cs⁺ | Modification of the Curie temperature |
| Decreasing x (more Rb) | Decrease | General decrease due to smaller ionic radius of Rb⁺ | Modification of the Curie temperature |
Tetragonal System (Space Group I-42d) and Isostructural Relationships
Many arsenate and phosphate compounds are known to be isostructural, meaning they share the same crystal structure despite differences in cell dimensions and chemical composition wikipedia.org. For instance, the partial substitution of HSO₄⁻ ions for anions in CsH₂PO₄ can lead to the formation of solid solutions, Cs(H₂PO₄)₁₋ₓ(HSO₄)ₓ, which are isostructural with the monoclinic CsH₂PO₄ (P2₁/m) phase researchgate.net. This suggests that a hypothetical tetragonal form of this compound would likely share structural similarities with other compounds crystallizing in the I-42d space group.
Table 1: Crystallographic System Information
| Crystal System | Description |
| Tetragonal | A crystal system where the lattice is a rectangular prism with a square base (a = b ≠ c) and angles α = β = γ = 90°. |
Coexistence and Distribution of Mixed Cations
The study of mixed-cation and mixed-anion systems provides insight into the flexibility of crystal lattices and the influence of ionic radii and charge on the resulting structure. In systems related to this compound, the substitution of cations or anions can lead to the formation of solid solutions or new, distinct phases.
For example, in the K₁₋ₓCsₓ(H₂PO₄)₁₋ₓ(HSO₄)ₓ system, the proton conductivity and thermal properties are influenced by the formation of phases that are stoichiometrically different from the initial salts, depending on the composition researchgate.net. Specifically, in the Cs(H₂PO₄)₁₋ₓ(HSO₄)ₓ system, the partial substitution of HSO₄⁻ for H₂PO₄⁻ leads to the formation of solid solutions that are isostructural with monoclinic CsH₂PO₄ researchgate.net. At higher substitution levels (x = 0.15–0.30), a stabilization of the high-temperature cubic phase (Pm-3m) is observed at room temperature researchgate.net. This indicates that the distribution of the mixed anions (and by extension, the potential for mixed cations) is not always random and can favor the formation of specific structural arrangements. While direct studies on mixed-cation cesium arsenates are limited, these findings in analogous phosphate-sulfate systems suggest that the distribution of mixed cations would likely be ordered to maintain charge balance and minimize lattice strain, potentially leading to the formation of superlattices or distinct crystallographic sites for each cation.
Cesium Hydrogen Arsenate Tellurate (B1236183) (CsAsTe)
The introduction of tellurate anions into the this compound structure leads to the formation of more complex crystalline frameworks with distinct structural features.
Monoclinic (P2₁/c) and Non-centrosymmetric (Cc) Polymorphs
Cesium hydrogen arsenate tellurate (CsHAsO₃TeO₃ or related stoichiometries) has been synthesized and structurally characterized. X-ray diffraction analyses have revealed that this compound can crystallize in a monoclinic system researchgate.net. Specifically, a centrosymmetric space group P2₁/c has been identified for a cesium hydrogen-arsenate tellurate material researchgate.net. The monoclinic system is characterized by three unequal lattice vectors, with two pairs being perpendicular and the third pair making an angle other than 90° ucl.ac.uk. The P2₁/c space group is one of the most common space groups for monoclinic crystals and contains inversion centers, two-one screw axes, and glide planes ucl.ac.uk.
While the existence of a non-centrosymmetric polymorph, such as one crystallizing in the Cc space group, is theoretically possible and has been observed in other complex inorganic compounds, specific evidence for a Cc polymorph of Cesium Hydrogen Arsenate Tellurate has not been prominently reported in the reviewed literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon, and different polymorphs can exhibit distinct physical properties unina.it.
Table 2: Crystallographic Data for Cesium Hydrogen Arsenate Tellurate (Monoclinic Polymorph)
| Compound | Crystal System | Space Group |
| CsAsTe | Monoclinic | P2₁/c |
Interplay of [HAsO₄]²⁻ Tetrahedra and [TeO₆]⁶⁻ Octahedra
The crystal structure of compounds containing both arsenate and tellurate anions is characterized by the presence of distinct polyhedral units. In these structures, arsenic atoms are typically found in a tetrahedral coordination with four oxygen atoms, forming [HAsO₄]²⁻ tetrahedra. Tellurium, in the +6 oxidation state, is octahedrally coordinated by six oxygen atoms, forming [TeO₆]⁶⁻ octahedra researchgate.netwikipedia.orgtuwien.at.
Formation of Tunnels Accommodating Cations and Hydrogen Atoms
A significant feature of the crystal structures of this compound tellurate and related compounds is the formation of tunnels or channels within the framework of arsenate tetrahedra and tellurate octahedra. These tunnels provide accommodation for the large cesium cations (Cs⁺) and, in some cases, hydrogen atoms researchgate.net.
The cohesion and stability of these structures are maintained by the electrostatic interactions between the positively charged cesium cations residing in the tunnels and the negatively charged oxygen atoms of the polyhedral framework. Additionally, a network of hydrogen bonds plays a critical role in linking the different polyhedral units and further stabilizing the crystal lattice researchgate.net. This structural arrangement is a common feature in complex oxides and salts containing large cations, where the formation of an open-framework structure is necessary to accommodate the size of the cation.
Cesium Sulfate (B86663) Arsenate Tellurate (CsSAsTe)
The compound Cesium Sulfate Arsenate Tellurate (CsSAsTe) exhibits interesting structural behavior as a function of temperature. At a low temperature of 120 K, CsSAsTe crystallizes in the monoclinic system with the space group P2₁/c researchgate.netresearchgate.net. As the temperature is increased to 275 K, it undergoes a phase transition to a trigonal system researchgate.netresearchgate.net. At 373 K, the trigonal system is identified with the space group R-3m researchgate.net.
The crystal structure of CsSAsTe is composed of isolated tetrahedra, which can be either [SO₄]²⁻ or [HAsO₄]²⁻, and [TeO₆]⁶⁻ octahedra. This arrangement of isolated polyhedra creates tunnels within the structure that accommodate the Cs⁺ cations and some hydrogen atoms researchgate.netresearchgate.net. The stability of this structure is ensured by the interactions between the cesium cations and the oxygen atoms of the polyhedra, as well as by the presence of hydrogen bonds researchgate.net.
Table 3: Temperature-Dependent Crystallography of Cesium Sulfate Arsenate Tellurate
| Temperature | Crystal System | Space Group |
| 120 K | Monoclinic | P2₁/c |
| 275 K | Trigonal | Not specified |
| 373 K | Trigonal | R-3m |
Magnesium this compound Hexahydrate (MgCsAsO₄·6H₂O)
Magnesium this compound hexahydrate (MgCsAsO₄·6H₂O) is a notable compound within the family of cesium arsenates. Its synthesis can be performed at room temperature by mixing aqueous solutions of cesium chloride and disodium hydrogen arsenate, followed by the addition of magnesium sulfate and adjustment of the pH with sodium hydroxide (B78521). mjcce.org.mk Spectroscopic studies, including Fourier transform infrared (FT-IR) and Raman spectroscopy, have been instrumental in characterizing this compound. researchgate.net
A cubic polymorph of MgCsAsO₄·6H₂O has been identified and studied. This is significant as high crystallographic symmetry in both the water molecules and the arsenate ions is a rare feature in crystalline hydrates. mjcce.org.mk Spectroscopic analysis reveals a similarity between the cubic form of MgCsAsO₄·6H₂O and its phosphate analogue, MgCsPO₄·6H₂O, indicating they are isostructural. researchgate.net The primary differences in their spectra are attributed to the different vibrational modes of the arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) anions. researchgate.net
The vibrational spectra provide insights into the bonding within the crystal. For instance, in the Raman spectrum of the protiated compound, a very intense band at 811 cm⁻¹ is observed, which is characteristic of the stretching vibrations of the AsO₄³⁻ ion and is insensitive to deuteration. researchgate.net The corresponding asymmetric stretching modes, ν₃(AsO₄), appear in the infrared spectrum at 792 cm⁻¹ in the protiated sample and at 810 cm⁻¹ in the highly deuterated sample. researchgate.net
| Vibrational Mode | Raman (cm⁻¹) | FT-IR (Protiated) (cm⁻¹) | FT-IR (Deuterated) (cm⁻¹) |
| AsO₄³⁻ Stretching | 811 | - | - |
| ν₃(AsO₄) Asymmetric Stretching | - | 792 | 810 |
This table summarizes key vibrational frequencies for the arsenate ion in the cubic polymorph of MgCsAsO₄·6H₂O.
Intermolecular Interactions within this compound Crystal Lattices
The stability and packing of crystalline structures are governed by a network of intermolecular interactions. In this compound compounds, these interactions primarily include hydrogen bonding and electrostatic interactions between cesium cations and oxygen atoms of the arsenate anions and water molecules.
Cesium Cation-Oxygen Atom Interactions
The interaction between cesium cations (Cs⁺) and oxygen atoms is a key factor in determining the crystal structure of this compound compounds. The large ionic radius of cesium allows for high coordination numbers. While specific bond lengths for this compound are not detailed in the available literature, studies of other cesium-containing oxide compounds can provide general insights. In such compounds, Cs-O bond lengths can vary significantly, and the coordination environment of the cesium cation is defined by the arrangement of surrounding oxygen atoms from the arsenate anions and, in hydrated forms, water molecules.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. scirp.org This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules. mdpi.com The Hirshfeld surface can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight different types of intermolecular contacts. nih.gov
Structural Disorder and its Manifestations
Structural disorder is a key crystallographic feature in certain this compound compounds, most notably in cesium dihydrogen arsenate (CsH₂AsO₄). This disorder is intimately linked to phase transitions and the resulting physical properties of the material. The manifestations of this disorder are primarily observed through crystallographic symmetry changes and dynamic atomic displacements.
In its high-temperature paraelectric phase, cesium dihydrogen arsenate is isostructural with potassium dihydrogen phosphate (KDP), belonging to the KDP family of ferroelectrics. A defining characteristic of this phase is the significant disorder of the hydrogen atoms within the O-H···O hydrogen bonds that link the AsO₄ tetrahedra. This is a form of dynamic or static disorder where the acidic protons rapidly tunnel or are statistically distributed between two equivalent crystallographic sites along the hydrogen bond.
This disordered state is directly responsible for the higher symmetry observed in the paraelectric phase. The structure of CsH₂AsO₄ in this phase is tetragonal, with the space group I-42d. The broader peaks sometimes observed in the infrared spectra of related mixed-crystal systems also confirm the presence of structural disorder. researchgate.net
Upon cooling, CsH₂AsO₄ undergoes a ferroelectric phase transition where this disorder gives way to an ordered state. utoronto.ca In the low-temperature ferroelectric phase, the protons localize onto one of the two possible sites, leading to a distortion of the crystal lattice and a reduction in symmetry. This ordering of the hydrogen atoms is the primary driving mechanism for the phase transition. The transition is characterized as being of the order-disorder type and is crucial for the emergence of ferroelectric properties in the material. nih.govnih.gov
Research into mixed crystals containing CsH₂AsO₄ indicates that this structural disorder involves both the acidic protons in the hydrogen bonds and, in ammonium-co-doped systems, the reorientational motion of the co-dopant ions. researchgate.net The main driving force for such phase transitions is directly related to these order-disorder phenomena. nih.gov
The table below summarizes the key crystallographic features of cesium dihydrogen arsenate associated with its structural disorder.
| Property | Description | Compound |
|---|---|---|
| Phase | Paraelectric (High Temperature) | CsH₂AsO₄ |
| Crystal System | Tetragonal | CsH₂AsO₄ |
| Space Group | I-42d | CsH₂AsO₄ |
| Nature of Disorder | Dynamic or static disorder of hydrogen atoms in O-H···O bonds. | CsH₂AsO₄ |
| Transition Type | Order-disorder ferroelectric phase transition. | CsH₂AsO₄ |
Spectroscopic Investigations of Cesium Arsenate Compounds
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups. This technique is instrumental in analyzing the structure of cesium arsenate compounds, particularly in identifying the bonds involving arsenate, hydrogen, and oxygen. specac.comspectroscopyonline.com
The FT-IR spectra of this compound compounds are characterized by distinct absorption bands corresponding to the vibrations of arsenate (AsO₄) groups and hydroxyl (O-H) groups from water molecules or acidic protons.
In hydrated compounds like magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), a broad and complex band is observed in the high-frequency region, typically between 3700 and 2000 cm⁻¹. mjcce.org.mk This band arises from the symmetric and antisymmetric stretching vibrations of water molecules, with its broadness indicating the presence of strong hydrogen bonds within the crystal structure. researchgate.net In mixed crystals such as Cs₂(HSO₄)(H₂AsO₄), the existence of O-H bonds is also confirmed by IR spectroscopy. researchgate.net
The vibrations of the arsenate (AsO₄³⁻) ion are typically found in the fingerprint region of the spectrum. For instance, in the cubic form of MgCsAsO₄·6H₂O, the asymmetric stretching mode, ν₃(AsO₄), is identified as a distinct band around 792 cm⁻¹ at room temperature. mjcce.org.mkmjcce.org.mk Upon deuteration, this band shifts to approximately 810 cm⁻¹. mjcce.org.mk In cesium-iron arsenate (Cs₇Fe₇O₂(AsO₄)₈), the infrared spectrum also shows characteristic bands for the AsO₄ groups. researchgate.net The study of various arsenate minerals shows that the triply degenerate ν₃ antisymmetric stretching vibration can result in multiple intense bands, such as those observed at 787, 827, and 886 cm⁻¹ in ceruleite, indicating a reduction in symmetry. nih.gov
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| MgCsAsO₄·6H₂O | ν(OH) - Water Stretching | 3700 - 2000 | mjcce.org.mk |
| MgCsAsO₄·6H₂O | ν₃(AsO₄) - Asymmetric Stretch | 792 | mjcce.org.mk, mjcce.org.mk |
| MgCsAsO₄·6H₂O (deuterated) | ν₃(AsO₄) - Asymmetric Stretch | 810 | mjcce.org.mk |
| Cs₂(HSO₄)(H₂AsO₄) | O-H and (S/As)-O bonds | 4000 - 400 | researchgate.net |
| Ceruleite (for comparison) | ν₃(AsO₄) - Asymmetric Stretch | 787, 827, 886 | nih.gov |
FT-IR spectroscopy is a sensitive tool for detecting structural disorder within a crystal lattice. In mixed crystal systems, such as Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, the presence of broader peaks in the infrared spectrum is a direct confirmation of structural disorder. rajpub.com This disorder can be static or dynamic, arising from the random distribution of different ions (e.g., Cs⁺/NH₄⁺ and PO₄³⁻/AsO₄³⁻) on the same crystallographic sites and the disordered nature of acidic protons in hydrogen bonds. rajpub.com
Furthermore, a reduction in the local symmetry of the arsenate ion can lead to the splitting of degenerate vibrational modes. An ideal tetrahedral AsO₄³⁻ ion has a high Td symmetry, but if this symmetry is lowered within the crystal, modes that are normally IR-inactive may become active, and degenerate modes will split, leading to a more complex spectrum. rajpub.comresearchgate.net This increased complexity and the broadening of spectral bands are clear indicators of structural perturbations and disorder. rajpub.comnih.gov
A detailed analysis of the normal modes provides a deeper understanding of the crystal structure. For the cubic form of magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), the arsenate ions occupy sites of Td symmetry, and the water molecules retain their C2v symmetry. mjcce.org.mk
For a tetrahedral AsO₄³⁻ ion with Td symmetry, four fundamental vibrations are expected: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). According to group theory, only the F₂ symmetry modes (ν₃ and ν₄) are infrared active. mjcce.org.mk
ν₃(AsO₄) Mode: As mentioned, this asymmetric stretching mode appears as a band at 792 cm⁻¹ in the IR spectrum of MgCsAsO₄·6H₂O. mjcce.org.mk
ν₄(AsO₄) Mode: This asymmetric bending mode is also expected to be present. In related arsenate salts, low-intensity bands below 500 cm⁻¹ are assigned to ν₄(AsO₄) modes. mjcce.org.mk
The normal modes for water molecules include stretching, bending, and librational (rocking, wagging, and twisting) modes.
Stretching Modes: The symmetric and antisymmetric H-O-H stretching vibrations give rise to the broad absorption band observed between 3700 and 2000 cm⁻¹. mjcce.org.mk
Bending Modes: The H-O-H bending vibration is expected around 1600-1700 cm⁻¹.
Librational Modes: These modes, which correspond to restricted rotational motions of the water molecules within the crystal lattice, typically appear at lower frequencies. In many hydrated arsenates, these modes are found at quite high frequencies, indicating strong hydrogen bonding. semanticscholar.org
The analysis of isotopically isolated HDO molecules in a partially deuterated sample can reveal further details. In MgCsAsO₄·6H₂O, the uncoupled O-D stretching mode of matrix-isolated HDO molecules gives rise to a distinctive band at 2260 cm⁻¹, confirming the presence of strong hydrogen bonds. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that detects scattered light from a sample. It is particularly effective for studying the vibrations of symmetric, non-polar bonds and for characterizing phase transitions in crystalline solids.
Raman spectroscopy is highly sensitive to changes in crystal structure and has been used to study phase transitions in this compound compounds. In mixed crystals of cesium-ammonium dihydrogen arsenate (Cs₁₋ₓ(NH₄)ₓH₂AsO₄), the temperature dependence of the Raman spectra was used to investigate anomalies related to dipole glass freezing. aps.org The A₁ symmetry internal vibrations of the arsenate ions showed a deviation from the normal temperature dependence around 80 K, which was attributed to the onset of short-range random potential fixing of protons. aps.org Furthermore, a B₂ symmetry soft mode was observed to be of a relaxational type, providing insight into the dynamics of the phase transition. aps.org
Studies on cesium titanyl arsenate (CsTiOAsO₄), a nonlinear optical crystal, have also employed Raman spectroscopy to investigate its phase transition from a ferroelectric to a centrosymmetric phase. tandfonline.com Such studies track the changes in vibrational modes as a function of temperature to understand the structural mechanisms driving the transition.
Raman spectroscopy provides detailed information on the vibrational modes of the arsenate ion. For a tetrahedral AsO₄³⁻ ion with Td symmetry, all four fundamental modes (ν₁, ν₂, ν₃, and ν₄) are Raman active. mjcce.org.mk
In the cubic form of magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), the Raman spectrum is dominated by a very intense band at 811 cm⁻¹. mjcce.org.mkmjcce.org.mk This band is assigned to the ν₁ symmetric stretching mode of the AsO₄³⁻ ion and is notably insensitive to deuteration. mjcce.org.mkresearchgate.net This is consistent with observations in other arsenate compounds where the symmetric stretching mode often produces the most intense Raman signal. nih.gov
The other arsenate modes are also observable:
ν₂(AsO₄) Mode: The symmetric bending modes are typically found at lower frequencies. In arsenate minerals, Raman bands attributed to the ν₂ mode have been observed between 373 and 430 cm⁻¹. nih.gov
ν₃(AsO₄) and ν₄(AsO₄) Modes: The asymmetric stretching (ν₃) and bending (ν₄) modes are also Raman active. In some arsenate systems, these modes are observed as split bands, indicating a reduction of the arsenate ion's symmetry in the crystal lattice. researchgate.net
Table 2: Characteristic Raman Vibrational Frequencies for the Arsenate Ion
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| MgCsAsO₄·6H₂O | ν₁(AsO₄) - Symmetric Stretch | 811 | mjcce.org.mk, mjcce.org.mk |
| Ceruleite (for comparison) | ν₁(AsO₄) - Symmetric Stretch | 903 | nih.gov |
| Vivianite (for comparison) | ν₁(AsO₄) - Symmetric Stretch (split) | 980, 709 | researchgate.net |
| Vivianite (for comparison) | ν₃(AsO₄) - Asymmetric Stretch (split) | 865, 818 | researchgate.net |
| Ceruleite (for comparison) | ν₂(AsO₄) - Symmetric Bend (split) | 373, 400, 417, 430 | nih.gov |
Study of Uncoupled OD Stretching Modes in Deuterated Analogues
Spectroscopic analysis of deuterated analogues of this compound compounds provides valuable insights into the hydrogen bonding within their crystal structures. In studies of magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), the uncoupled OD stretching mode of matrix-isolated HDO molecules has been a key area of focus.
The spectroscopic data for the uncoupled OD stretching mode revealed that the hydrogen bonds formed in the arsenate salt are stronger than those in its phosphate (B84403) analogue. researchgate.netmjcce.org.mk In the low-temperature difference infrared spectrum of slightly deuterated MgI₂·8H₂O (≈5% D), at least four bands were identified at 2595, 2550, 2538, and 2495 cm⁻¹, corresponding to the uncoupled O-D oscillators in the isotopically isolated HOD molecules. science.gov This technique allows for a detailed examination of the vibrational modes associated with hydrogen, providing information on bond strength and the local environment of the water molecules within the crystal lattice.
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) Studies
X-ray diffraction (XRD) and single-crystal X-ray diffraction (SCXRD) are powerful non-destructive techniques for determining the detailed internal lattice structure of crystalline materials. carleton.eduwarwick.ac.uk These methods provide precise information on unit cell dimensions, bond lengths, bond angles, and site-ordering. carleton.edu
Confirmation of Crystal Symmetry and Space Groups
XRD and SCXRD studies are fundamental in confirming the crystal symmetry and assigning the correct space group to this compound and its related compounds. For instance, in the cubic form of magnesium this compound hexahydrate, it was determined that the arsenate ions occupy sites with Td symmetry, and the point group is isomorphous with the factor group of the space group, which also possesses Td symmetry. mjcce.org.mk The Hermann-Mauguin symbol for a space group begins with a letter indicating the lattice type (e.g., P for primitive, C for C-centered) followed by symmetry elements along specific crystallographic directions. youtube.comcsic.es The combination of a crystal's point group and Bravais lattice symmetries gives rise to its space group symmetry. youtube.com There are a total of 230 possible space groups. youtube.com
Determination of Lattice Parameters and Unit Cell Volume
The lattice parameters, which include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ), define the geometry of the unit cell. wikipedia.org These parameters are crucial for understanding the crystal's structure and can be precisely determined using XRD techniques. wikipedia.org For example, in a simple cubic crystal, there is only one lattice constant, 'a', as all edge lengths are equal and all angles are 90°. wikipedia.org However, for less symmetrical systems, all six parameters may be required. wikipedia.org The unit cell volume is calculated from these lattice parameters. stackexchange.comresearchgate.net
For example, the crystal structure of Fe(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) have been indexed to a monoclinic crystal system. jocpr.com
Table 1: Example of Lattice Parameters for a Monoclinic Crystal System
| Parameter | Value |
|---|---|
| a | Varies |
| b | Varies |
| c | Varies |
| α | 90° |
| β | Varies (not 90°) |
| γ | 90° |
| Crystal System | Monoclinic |
Note: This table provides a generalized example of parameters for a monoclinic system and does not represent a specific this compound compound.
High-Temperature Single-Crystal X-ray Diffraction
High-temperature single-crystal X-ray diffraction allows for the study of structural changes and phase transitions as a function of temperature. nih.gov This technique can reveal dynamic processes within the crystal lattice, such as the onset of phase transitions and changes in atomic displacement parameters. For instance, a high-temperature SCXRD study of synthetic PbTiO₃ perovskite over a temperature range of 298–928 K revealed a phase transition from a tetragonal (P4mm) to a cubic (Pm-3m) phase around 753 K. nih.gov Such studies can also provide information on the Debye temperature and effective potentials of atoms, which change significantly during phase transitions. nih.gov The equipment for these studies often includes a cryostream system that allows for a wide range of temperature control, for example, from 80 K to 500 K. mpg.de
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectrometry (EDX) in Arsenate-Related Systems
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectrometry (EDX) are surface-sensitive analytical techniques used to determine the elemental composition and chemical states of atoms on a material's surface. carleton.edu
XPS provides information about the valence states and abundance of various species. core.ac.uk It works by irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons, which is related to the binding energy of the electrons and thus characteristic of the element and its chemical environment. carleton.edu Generally, a higher oxidation state results in a higher binding energy. carleton.edu For example, in studies of arsenic species on nanoscale zero-valent iron, XPS was used to characterize the surface reactions. core.ac.uk
EDX, often coupled with scanning electron microscopy (SEM), allows for the elemental analysis of a sample. nih.gov It can be used to create elemental maps, showing the distribution of different elements across a surface. csic.es In the study of arsenic mobilization, XPS and X-ray absorption spectroscopy (XAS) indicated that As(III) was removed from the aqueous phase through the formation of As(0), AsS, and thioarsenite surface precipitates. acs.org
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Cs₃AsO₄ |
| Magnesium this compound hexahydrate | MgCsAsO₄·6H₂O |
| Magnesium iodide octahydrate | MgI₂·8H₂O |
| Lead titanate | PbTiO₃ |
Phase Transition Phenomena in Cesium Arsenate Materials
Superprotonic Phase Transitions
Certain cesium arsenate compounds, particularly Cesium Dihydrogen Arsenate (CsH₂AsO₄), undergo a superprotonic phase transition at elevated temperatures. caltech.eduresearchgate.net This transition is characterized by a dramatic increase in proton conductivity by several orders of magnitude, reaching values as high as 10⁻² to 10⁻³ S/cm. caltech.edumit.edu This high conductivity is a hallmark of the superprotonic phase, a state where the material behaves as a solid electrolyte. nasa.gov
The transition to the superprotonic phase is a first-order structural change. mit.edu For instance, in CsH₂AsO₄, the transition from the paraelectric to the superionic phase occurs at approximately 162-167°C. caltech.eduresearchgate.netjournaldephysique.org This high-temperature phase is often characterized by a higher symmetry crystal structure, such as cubic, which facilitates the high mobility of protons. researchgate.net
Proton Hopping Conduction Mechanism
The enhanced conductivity in the superprotonic phase is attributed to a dynamic disorder within the crystal lattice. mit.edunasa.govrsc.org The primary mechanism for proton transport is believed to be proton hopping, often referred to as the Grotthuss mechanism. researchgate.netresearchgate.netresearchgate.netcgl.org.cn This process involves protons moving between adjacent oxygen atoms on the arsenate (AsO₄) tetrahedra. researchgate.netncl.ac.uk
In the high-temperature superprotonic phase, the AsO₄ tetrahedra undergo rapid reorientations. caltech.edunasa.gov This rotational motion of the anionic groups, coupled with the dynamic disorder of the hydrogen bond network, creates pathways for protons to "hop" through the crystal structure. mit.edursc.org The breaking and reforming of hydrogen bonds are integral to this process, allowing protons to migrate through the material. researchgate.net
Temperature Dependence and Transition Temperatures
The transition to the superprotonic phase is a thermally activated process with a distinct onset temperature. For pure Cesium Dihydrogen Arsenate (CsH₂AsO₄), this transition occurs at approximately 165°C (438 K). caltech.edu Below this temperature, the material exists in a less conductive phase (Phase II), with a conductivity of around 10⁻⁶ Ω⁻¹ cm⁻¹. caltech.edu Upon transitioning to the superprotonic phase (Phase I), the conductivity increases by three to four orders of magnitude. caltech.edu
The transition temperatures can be influenced by substitutions in the crystal lattice. For example, in the mixed compound Cs₀.₂Rb₀.₈H₂AsO₄, a high-temperature phase transition leading to a superionic-protonic phase is observed at 433 K (160°C). researchgate.net Similarly, the solid solution Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ exhibits a superprotonic phase transition at 407 K (134°C). rajpub.comresearchgate.net
| Compound | Superprotonic Transition Temperature (K) | Superprotonic Transition Temperature (°C) |
|---|---|---|
| CsH₂AsO₄ | ~438 | ~165 caltech.edu |
| CsH₂AsO₄ | 435 | 162 researchgate.net |
| Cs₀.₂Rb₀.₈H₂AsO₄ | 433 | 160 researchgate.net |
| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 407 | 134 rajpub.comresearchgate.net |
| Cs₂(HSO₄)(H₂AsO₄) | 417 | 144 researchgate.net |
Role of Hydrogen Bond Breaking in Enhanced Conductivity
The network of hydrogen bonds within the crystal structure plays a critical role in proton conduction. rsc.org In the low-temperature phases, protons are localized within these bonds. The transition to the superprotonic state involves a significant disruption of this ordered hydrogen bond network. researchgate.netresearchgate.net
The breaking of existing hydrogen bonds and the formation of new ones facilitates the proton hopping mechanism. researchgate.net This dynamic disorder within the hydrogen bond network is considered a key factor responsible for the high proton conductivity observed in the superprotonic phase. researchgate.net Studies on various solid acid compounds have confirmed that the ability to break and reform these bonds is essential for creating a pathway for proton migration, thereby enhancing conductivity. rajpub.comrsc.org
Ferroelectric and Antiferroelectric Phase Transitions
In addition to superprotonic behavior at high temperatures, some this compound materials also exhibit ferroelectric or antiferroelectric properties at lower temperatures. researchgate.netscispace.com These transitions involve the ordering of electric dipoles within the crystal.
Ferroelectric-Paraelectric Transitions
Cesium Dihydrogen Arsenate (CsH₂AsO₄) is a well-known ferroelectric material. capes.gov.br It undergoes a first-order phase transition from a ferroelectric phase to a paraelectric phase at a Curie temperature (Tc). tandfonline.comcolab.wstandfonline.comtandfonline.com In the ferroelectric phase, the material exhibits spontaneous electric polarization, which disappears above the Curie temperature in the paraelectric phase. tandfonline.comaapt.org Specific heat measurements have confirmed the first-order nature of this transition in CsH₂AsO₄, with a latent heat of 254.6 ± 1.3 J/mole. tandfonline.com
The substitution of other ions can alter the ferroelectric transition temperature. For instance, the mixed crystal Cs₀.₂Rb₀.₈H₂AsO₄ displays a ferroelectric-paraelectric transition at 185 K (-88°C). researchgate.net
| Compound | Ferroelectric-Paraelectric Transition Temperature (K) | Ferroelectric-Paraelectric Transition Temperature (°C) |
|---|---|---|
| CsH₂AsO₄ | ~143 (Curie Point) | -130 |
| Cs₀.₂Rb₀.₈H₂AsO₄ | 185 | -88 researchgate.net |
Antiferroelectric-Paraelectric Transitions
Antiferroelectric phases are characterized by an ordered, antiparallel arrangement of electric dipoles, resulting in no net spontaneous polarization. Transitions from an antiferroelectric to a paraelectric phase have been observed in mixed this compound compounds.
For example, the solid solution Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ undergoes a first-order antiferroelectric-paraelectric phase transition at 204 K (-69°C). researchgate.netscispace.comafricaresearchconnects.com
| Compound | Antiferroelectric-Paraelectric Transition Temperature (K) | Antiferroelectric-Paraelectric Transition Temperature (°C) |
|---|---|---|
| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 204 | -69 researchgate.netscispace.comafricaresearchconnects.com |
Thermal Analysis Techniques (DSC, DTA, TG, MS) for Phase Transition Characterization
Thermal analysis techniques are indispensable for identifying and characterizing phase transitions in this compound materials. cas.cz Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), Thermogravimetry (TG), and Mass Spectrometry (MS) provide a comprehensive picture of the thermal events a material undergoes upon heating or cooling. cas.czresearchgate.net
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to detect phase transitions by measuring changes in heat flow or temperature differences between a sample and a reference. cas.cznih.gov These techniques can identify transitions such as melting, crystallization, and solid-solid structural changes. cas.cznih.gov
Thermogravimetry (TG) monitors the change in mass of a sample as a function of temperature, which is crucial for distinguishing phase transitions from decomposition processes that involve mass loss. cas.cz
Mass Spectrometry (MS) , often coupled with TG or DTA, analyzes the gases evolved during thermal events, helping to identify the nature of decomposition products. researchgate.net
In the study of cesium hydrogeno-arsenate tellurate (B1236183) (CsAsTe), a combination of DTA, TG, and MS analysis confirmed that no mass loss occurs before 425 K, indicating that the thermal events observed below this temperature are phase transitions. researchgate.net Similarly, for the mixed crystal Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, DSC was used to identify two structural phase transitions. rajpub.com
Detection of Multiple Endothermal Peaks
A common feature observed in the thermal analysis of this compound and related compounds is the presence of multiple endothermic peaks in the DSC or DTA thermograms. Each peak typically corresponds to a specific phase transition.
For example, DSC analysis of cesium hydrogeno-arsenate tellurate (CsAsTe) revealed three distinct phase transitions at 365 K, 379 K, and 400 K. researchgate.net In another study on a mixed cesium-ammonium dihydrogen phosphate-arsenate, three endothermal peaks were detected at 204 K, 407 K, and 585 K, with the first two corresponding to structural phase transitions and the last to the melting point. rajpub.com Similarly, the mixed cesium-rubidium dihydrogen arsenate, Cs₀.₂Rb₀.₈H₂AsO₄, shows two distinct endothermal peaks at 293 K and 525 K. researchgate.net The compound Cs₄(SeO₄)(HSeO₄)₂(H₃AsO₄) also displays two phase transitions at 411 K and 418 K. researchgate.net
The presence of these multiple peaks highlights the complex structural evolution these materials undergo with changing temperature.
Table 1: Endothermal Peaks in this compound and Related Compounds
| Compound | Peak 1 Temperature (K) | Peak 2 Temperature (K) | Peak 3 Temperature (K) | Reference |
|---|---|---|---|---|
| CsAsTe | 365 | 379 | 400 | researchgate.net |
| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 204 | 407 | 585 (melting) | rajpub.com |
| Cs₀.₂Rb₀.₈H₂AsO₄ | 293 | 525 | - | researchgate.net |
Determination of Transition Enthalpy and Entropy
From the peaks observed in DSC curves, it is possible to calculate the thermodynamic parameters associated with the phase transitions, namely the transition enthalpy (ΔH) and transition entropy (ΔS). numberanalytics.com These values provide quantitative insight into the energetic changes and the change in disorder during the transition.
The transition enthalpy is determined by integrating the area of the DSC peak, while the transition entropy is calculated from the enthalpy and the transition temperature (T) using the relation ΔS = ΔH/T. researchgate.netpsu.edu
In a study of a cesium selenate (B1209512) tellurate compound, the first phase transition at 320 K had a calculated enthalpy of 2.65 kJ·mol⁻¹ and an entropy of 8.28 J·mol⁻¹·K⁻¹. csic.es The entropy change can be related to the change in the number of accessible configurations in the high- and low-temperature phases through the Boltzmann principle, ΔS = R·ln(N₁/N₂). csic.es For this specific transition, the entropy value suggested a change in the orientational and positional disorder of the selenate and tellurate groups. csic.es
Table 2: Thermodynamic Data for a Phase Transition in a Cesium Selenate Tellurate Compound
| Transition Temperature (K) | Transition Enthalpy (ΔH) | Transition Entropy (ΔS) |
|---|
Source: csic.es
Correlation of Thermal Events with Structural Changes
A crucial aspect of characterizing phase transitions is to correlate the thermal events observed by techniques like DSC with actual structural changes in the crystal lattice. This is typically achieved by performing structural analysis, such as X-ray diffraction, at temperatures below and above the transition temperature. researchgate.net
For instance, in a cesium selenate tellurate material, a phase transition was detected by DSC at 320 K. csic.es A structural study at 360 K (above the transition) revealed that the compound transformed from a monoclinic system (space group P21/c) at room temperature to a trigonal system (space group R3̅m). csic.es This structural change was accompanied by the disordering of selenate (SeO₄) tetrahedra, which rotate among three positions, and the displacement of tellurium atoms in the tellurate (TeO₆) polyhedra. csic.es Raman spectroscopy studies at different temperatures can also confirm the structural changes associated with a phase transition detected by DSC. csic.es
In the mixed crystal Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, X-ray diffraction at room temperature showed the space group to be I4̅2d, confirming the structural nature of the phase transitions observed in the DSC thermogram. rajpub.com
Order-Disorder and Structural Phase Transition Mechanisms
Phase transitions in this compound materials are often driven by order-disorder phenomena and associated structural rearrangements. rajpub.comcsic.es The classification of a transition as either displacive or order-disorder is typically based on spectroscopic and diffraction data. aps.orgarxiv.org
An order-disorder transition involves a change from a more ordered state at low temperature to a more disordered state at high temperature. nih.gov This disorder can manifest as the reorientation of molecular groups or the occupation of multiple sites by certain atoms. csic.es In many this compound-related compounds, the phase transitions involve the ordering and disordering of the arsenate (or phosphate (B84403)/selenate) tetrahedra and the arrangement of hydrogen bonds. csic.escaltech.edu
In a cesium selenate tellurate compound, the phase transition at 320 K was classified as an order-disorder type transition based on the entropy change and confirmed by Raman spectroscopy. csic.es The analysis indicated that the transition involves the reorientation of selenate and tellurate polyhedra. csic.es Similarly, in the metal-organic framework [(CH₃)₂NH₂]Zn(HCOO)₃, the ferroelectric phase transition is driven by the ordering of the dimethylammonium (DMA⁺) cation within cavities in the structure. nih.gov
Structural phase transitions involve a change in the crystal system or space group. researchgate.net As seen in the cesium selenate tellurate, the order-disorder mechanism directly leads to a structural change from a monoclinic to a trigonal system. csic.es The high-temperature phase often possesses higher symmetry due to the dynamic averaging of disordered components. caltech.edu
Reversible Phase Transitions in Mixed this compound Compounds
The reversibility of a phase transition is a key characteristic, indicating that the structural changes that occur upon heating are reversed upon cooling. This property is particularly important for potential applications in switching devices or sensors. rsc.org
In the mixed cesium sulphate arsenate tellurate (CsSAsTe), a reversible, first-order phase transition was observed at 213 K on heating and 211 K on cooling. researchgate.net This transition involves a change from a monoclinic system (P21/c) at 120 K to a trigonal system (R3̅m) at 275 K. researchgate.net The ability to cycle between these two distinct structural states demonstrates the reversible nature of the transition.
Similarly, some inorganic crystals exhibit reversible birefringence switching that is triggered by thermally stimulated phase transitions, highlighting the potential of such materials in photonics. rsc.org The study of reversible mechanochromic changes in some complexes, which involve crystalline-to-amorphous phase transitions, also points to the importance of reversibility in developing functional materials. acs.org
Electrical and Dielectric Properties of Cesium Arsenate Systems
Proton Conductivity Investigations
Cesium dihydrogen arsenate belongs to a family of hydrogen-bonded ferroelectric crystals that exhibit significant proton conductivity, particularly at elevated temperatures. This property is intrinsically linked to the arrangement and dynamics of protons within the crystal lattice.
At elevated temperatures, cesium dihydrogen arsenate undergoes a phase transition to a superionic phase, which is characterized by a dramatic increase in proton conductivity. This behavior is analogous to that observed in the closely related compound, cesium dihydrogen phosphate (B84403) (CsH₂PO₄), which sees its proton conductivity jump by several orders of magnitude around 230°C. For CsH₂AsO₄, a similar transition from a paraelectric to a superionic phase has been noted at approximately 162°C. In this high-temperature phase, the protons are highly mobile within a dynamically disordered hydrogen-bond network, leading to high conductivity.
The high-temperature superionic phase is crucial for potential applications in solid acid fuel cells. The conductivity in this phase is sufficient to be technologically viable. For instance, in the analogous CsH₂PO₄, conductivity values can reach the order of 10⁻² S/cm.
| Compound | Transition Temperature (°C) | Conductivity Increase (Order of Magnitude) |
| CsH₂AsO₄ | ~162 | Significant increase (qualitative) |
| CsH₂PO₄ | ~230 | ~4 |
This table provides a comparison of the superionic phase transition temperatures for cesium dihydrogen arsenate and the related cesium dihydrogen phosphate.
The conduction mechanism in cesium arsenate is primarily protonic, involving the transport of protons through the crystal lattice. This transport is facilitated by the hydrogen-bond network. The generally accepted model for proton conduction in this class of materials involves a two-step "Grotthuss-type" mechanism:
Proton Hopping: A proton hops from one oxygen atom to a neighboring one along the hydrogen bond.
Reorientation: The resulting vacant proton site is reoriented through the rotation of the arsenate (AsO₄) tetrahedra, preparing the lattice for the next hop.
At lower temperatures, in the paraelectric phase, proton motion is more localized. As the temperature increases towards the superionic phase transition, the thermal energy becomes sufficient to cause significant disorder in the proton sublattice and to facilitate the reorientational motion of the arsenate groups, leading to long-range proton transport and a sharp increase in conductivity.
The AC conductivity of materials like this compound often follows a universal power law, where the conductivity increases with frequency. The Correlated Barrier Hopping (CBH) model is frequently used to explain this behavior in amorphous and disordered systems. In this model, charge carriers (protons in this case) hop between localized sites over potential barriers. The height of these barriers is assumed to be correlated with the spatial separation of the sites.
While specific studies applying the CBH model directly to this compound are limited, the principles of the model are applicable. At a given temperature, as the frequency of the applied electric field increases, charge carriers can respond by hopping over smaller distances and lower energy barriers, leading to an increase in the measured AC conductivity. The temperature dependence of the frequency exponent in the power law can provide insights into whether the conduction is dominated by single-polaron or bipolaron hopping.
Impedance and Modulus Spectroscopy for Electrical Characterization
The dielectric constant, or relative permittivity, is a measure of a material's ability to store electrical energy in an electric field. For cesium dihydrogen arsenate, the dielectric constant has been investigated, particularly in relation to its ferroelectric phase transition.
In one study, the static dielectric constant of cesium dihydrogen arsenate was compiled, providing a baseline value for its dielectric properties. Research into the polarization of CsH₂AsO₄ crystals near their phase transition has also provided values for the dielectric constant under various biasing fields and temperatures. These studies are essential for understanding the ferroelectric and paraelectric behavior of the material.
The permittivity of this compound, like other dielectric materials, can be frequency-dependent. Dielectric spectroscopy measurements can reveal this frequency dispersion, which is often associated with different polarization mechanisms occurring at different timescales.
| Property | Reported Value for CsH₂AsO₄ |
| Static Dielectric Constant | Available in compilations of inorganic solids |
| Dielectric Constant (near phase transition) | Measured and analyzed in polarization studies |
This table summarizes the availability of data on the dielectric properties of cesium dihydrogen arsenate.
Conductivity relaxation in dielectric materials refers to the frequency-dependent behavior of the electrical conductivity. By analyzing impedance and modulus spectroscopy data, key relaxation parameters can be determined, which provide insights into the dynamics of charge transport.
The electric modulus formalism is particularly useful for analyzing the relaxation behavior, as it can suppress the effects of electrode polarization. The modulus spectrum typically shows a peak at a frequency corresponding to the relaxation time of the charge carriers. The temperature dependence of this relaxation time can be used to calculate the activation energy for the conduction process.
While detailed studies on the conductivity relaxation parameters specifically for this compound are not widely available, the methodology is well-established for analogous proton-conducting solids. Such analyses would involve fitting the experimental impedance data to an equivalent circuit model to extract parameters such as bulk resistance and capacitance, from which the relaxation time and activation energy for proton hopping can be derived.
Equivalent Circuit Modeling from Nyquist Plots
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical properties of materials. The resulting data is often visualized in a Nyquist plot, which displays the imaginary part of impedance versus the real part. From the shape of this plot, an equivalent circuit model can be proposed to represent the material's electrochemical system.
A typical Nyquist plot for an ionic conductor might show a semicircle at high frequencies and a straight line (a "spur") at low frequencies. The high-frequency semicircle is characteristic of the bulk properties of the material, including its resistance and capacitance. The low-frequency spur is often associated with diffusion processes at the electrode-electrolyte interface.
The experimental data from the Nyquist plot is fitted to an equivalent circuit model, which is a combination of resistors (R), capacitors (C), and other elements like Constant Phase Elements (CPE) and Warburg elements (W). A common starting point for modeling such systems is the Randles circuit. metrohm.comcaltech.edu A simple Randles circuit includes a solution resistance (Rₛ) in series with a parallel combination of the double-layer capacitance (Cₐₗ) and the charge-transfer resistance (Rₐₜ). caltech.edu For solid-state ionic conductors, this can be adapted to model bulk and grain boundary contributions.
Temperature and Frequency Dependence of Dielectric Properties
The dielectric properties of materials, such as the dielectric constant (ε') and dielectric loss (tan δ), are heavily dependent on both temperature and the frequency of the applied electric field.
The influence of temperature on dielectric properties is also significant. As temperature increases, the mobility of charge carriers and dipoles within the material typically rises. scirp.org This can lead to an increase in the dielectric constant, particularly at lower frequencies, due to enhanced space charge polarization at grain boundaries. nih.gov In many ferroelectric materials, a sharp peak in the dielectric constant is observed at the phase transition temperature (Curie temperature), marking the transition from the ferroelectric to the paraelectric phase. nih.gov For cesium dihydrogen arsenate, a phase transition to a superionic conducting phase is known to occur at high temperatures, which would be accompanied by significant changes in its dielectric properties.
The dielectric loss, which represents the dissipation of energy within the material, also shows strong dependence on temperature and frequency. Peaks in the dielectric loss spectrum as a function of temperature can indicate relaxation processes occurring within the material. scirp.org
The following table illustrates the general expected trends for a material like this compound, though specific values are not available from the conducted research.
| Property | Frequency Dependence | Temperature Dependence |
| Dielectric Constant (ε') | Decreases with increasing frequency | Generally increases with temperature, with a peak near phase transitions |
| Dielectric Loss (tan δ) | Varies, with peaks at characteristic relaxation frequencies | Varies, with peaks corresponding to thermally activated relaxation processes |
Influence of Cationic and Anionic Substitutions on Electrical Conductivity
The electrical conductivity of ionic conductors like this compound can be significantly altered by introducing substitutions into its crystal lattice. This technique, known as doping, is a common strategy to enhance ionic conductivity for applications in devices like solid-state batteries and fuel cells.
Cationic Substitution: Replacing the cesium ion (Cs⁺) with other alkali metal cations of different ionic radii, such as rubidium (Rb⁺) or potassium (K⁺), would introduce lattice strain and defects. These structural modifications can affect the activation energy for ion hopping and the concentration of mobile charge carriers. In some solid electrolytes, such substitutions can lead to an increase in conductivity by creating more favorable pathways for ion migration. Conversely, a significant mismatch in ionic size could also disrupt the conducting pathways and decrease conductivity.
Anionic Substitution: Similarly, substituting the arsenate group (AsO₄³⁻) with other tetrahedral oxyanions like phosphate (PO₄³⁻) or sulfate (B86663) (SO₄²⁻) can profoundly impact the material's properties. Anionic substitution can alter the lattice parameters, the hydrogen bonding network, and the rotational dynamics of the anionic groups. For instance, research on mixed crystals of cesium ammonium (B1175870) dihydrogen phosphate-arsenate has shown that such substitutions lead to structural disorder. researchgate.net This disorder, particularly in the hydrogen bond network, is a key factor in the proton conduction mechanism of these materials. The introduction of an anion with a different charge (e.g., SO₄²⁻ for AsO₄³⁻) would also require charge compensation, potentially creating vacancies that could enhance or hinder ionic transport.
The table below summarizes the potential effects of substitutions, although specific experimental data for this compound is lacking.
| Substitution Type | Potential Effects on Crystal Structure | Expected Impact on Electrical Conductivity |
| Cationic (e.g., Cs⁺ → Rb⁺) | Lattice distortion, creation of defects. | May increase or decrease depending on dopant size and concentration. |
| Anionic (e.g., AsO₄³⁻ → PO₄³⁻) | Altered lattice parameters, changes in hydrogen bonding. | Likely to modify proton conductivity by affecting the proton transport pathways. |
Theoretical Chemistry and Computational Studies of Cesium Arsenate
Density Functional Theory (DFT) Investigations in Arsenate Systems
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrandallcygan.com It is extensively applied to study the properties of arsenate-containing materials, providing molecular-level understanding that can confirm or challenge experimental findings. researchgate.net DFT calculations allow for the analysis of charge density and electronic structure, which helps in developing orbital-based descriptions of bonding. researchgate.net This approach is crucial for understanding adsorption thermodynamics, kinetics, molecular geometries, and spectroscopic parameters that may not be experimentally observable. researchgate.net
DFT studies, combined with experimental techniques like x-ray diffraction, have been employed to investigate the adsorption of cesium on arsenic-rich surfaces, such as the GaAs(001) surface. aps.org These investigations identified three primary preferential adsorption sites for cesium at low coverages. aps.org The occupation probability of these sites decreases in the following order: the arsenic dimer bridge D site, the gallium dangling bond T'₂ site, and the arsenic T₃ trench site. aps.org
The bonding mechanisms at these sites differ significantly. aps.org At the gallium site, the bonding is strongly ionic, characterized by substantial charge transfer to a new cesium-induced state. aps.org In contrast, at the arsenic sites, charge transfer is minimal; instead, bonding occurs through the mixing with a delocalized state of the clean surface. aps.org This adsorption of electropositive cesium on the As-rich surface can weaken the backbonds of the top arsenic atoms, leading to a decrease in surface stability and potentially facilitating surface etching. acs.org
Table 1: Preferential Adsorption Sites of Cesium on As-rich GaAs(001) Surface
| Adsorption Site | Occupation Probability | Bonding Mechanism | Characteristics |
| Arsenic Dimer Bridge D Site | Highest | Covalent-like | Minimal charge transfer; bonding via mixing with surface states. aps.org |
| Gallium Dangling Bond T'₂ Site | Medium | Ionic | Significant charge transfer to a Cs-induced state. aps.org |
| Arsenic T₃ Trench Site | Lowest | Covalent-like | Minimal charge transfer; bonding via mixing with surface states. aps.org |
Computational studies of arsenate adsorption on mineral surfaces show that the choice of model parameters significantly influences the results. mdpi.commdpi.com The effects of the model's charge, the degree of hydration, and the oxidation state of arsenic (As(V) vs. As(III)) are critical for accurately predicting adsorption geometries and energies. researchgate.netmdpi.comdntb.gov.ua
The initial charge of the mineral cluster model affects the calculated Gibbs free energy of adsorption (ΔGads). researchgate.netmdpi.com Likewise, the inclusion of explicit water molecules to model hydration on both the surface and the adsorbing arsenate species has a demonstrable effect on thermodynamic calculations. researchgate.netmdpi.com Arsenic is most commonly found in the +3 or +5 oxidation states, with As(V) being more stable in water at a pH range of 2-7. mdpi.com DFT calculations show that the thermodynamics and kinetics of adsorption for inner-sphere arsenate complexes are sensitive to these initial conditions. mdpi.com Therefore, these factors must be carefully considered to create robust models that accurately represent the underlying physical factors governing reactivity. researchgate.netmdpi.com
Table 2: Factors Influencing DFT Calculations of Arsenate Adsorption
| Factor | Description | Impact on Adsorption Properties |
| Model Charge | The net charge assigned to the mineral surface cluster in the model. | Affects calculated adsorption energetics and thermodynamics. researchgate.netmdpi.com |
| Hydration | Inclusion of explicit water molecules on the surface and adsorbate. | Influences Gibbs free energy of adsorption and reaction thermodynamics. researchgate.netmdpi.com |
| Oxidation State | The oxidation state of arsenic, typically As(III) or As(V). | Affects adsorption energies, geometries, and overall reactivity. mdpi.commdpi.com |
Pseudospin Lattice Coupled Mode Models for Ferroelectric Systems
For ferroelectric crystals in the KDP (potassium dihydrogen phosphate) family, which includes cesium dihydrogen arsenate (CsH₂AsO₄), the pseudospin lattice coupled mode (PLCM) model is a key theoretical tool. researchgate.netresearchgate.net This model is used to investigate the mechanisms of ferroelectric phase transitions and associated dielectric properties. researchgate.netsharadpauri.org
The PLCM model, particularly when modified to include additional interactions, allows for the theoretical derivation of expressions for various ferroelectric and dielectric properties. researchgate.netresearchgate.net Using techniques such as the double-time thermal Green's function method and Dyson's equation, researchers can derive the system's response function. researchgate.netsharadpauri.org From this response function, theoretical formulas are obtained for the dielectric constant (permittivity), dielectric loss (tangent delta), and the soft mode frequency, which describes the lattice dynamics near the phase transition temperature. researchgate.netresearchgate.netsharadpauri.org These theoretical derivations provide a framework for understanding how these properties vary with temperature, and the results can be compared with experimental data. researchgate.netresearchgate.net
To improve the accuracy of the PLCM model and achieve better agreement with experimental results, the model Hamiltonian is often extended. researchgate.netresearchgate.net These extensions typically include third- and fourth-order phonon anharmonic interaction terms. researchgate.netresearchgate.netsharadpauri.org The inclusion of anharmonicity is crucial because the lattice distortion across a ferroelectric phase transition can be significant. aps.org Additionally, terms for direct spin-spin interactions and, critically, spin-lattice (or pseudospin-lattice) interactions are incorporated. researchgate.netresearchgate.netarxiv.org These added terms account for the coupling between the proton ordering (pseudospins) and the lattice vibrations (phonons), providing a more comprehensive description of the dielectric and ferroelectric behavior in arsenate systems. researchgate.netresearchgate.netarxiv.org
Table 3: Components of the Modified Pseudospin Lattice Coupled Mode (PLCM) Model
| Model Component | Purpose |
| Pseudospin Term | Represents the ordering of protons in the hydrogen bonds, which is central to ferroelectricity in KDP-type crystals. researchgate.netresearchgate.net |
| Lattice Mode (Phonon) Term | Describes the vibrations of the crystal lattice. researchgate.netresearchgate.net |
| Pseudospin-Lattice Coupling | Accounts for the interaction between the proton ordering and lattice vibrations. researchgate.netarxiv.org |
| Phonon Anharmonicity Terms | Includes higher-order (third and fourth) phonon interactions to account for lattice distortions. researchgate.netresearchgate.netsharadpauri.org |
| Direct Spin-Spin Interactions | Considers direct coupling between pseudospins. researchgate.netresearchgate.net |
Quantum Mechanics Modeling for Adsorption Studies
Quantum mechanics (QM) modeling provides indispensable tools for investigating the complex mechanisms of adsorption on mineral surfaces at the atomic level. mdpi.comresearchgate.net These computational methods can elucidate details that are difficult or impossible to obtain purely from experimental studies, such as transition state structures and specific reaction pathways. randallcygan.comresearchgate.net By calculating properties like adsorption energies and identifying preferred adsorption sites, QM methods offer a thorough understanding of the adsorption process. researchgate.net The results from QM calculations, particularly DFT, are valuable for interpreting experimental data and for developing parameters for other modeling techniques like surface complexation models (SCM). researchgate.netmdpi.com Ultimately, these atomic-scale studies provide a more definitive and quantitative basis for understanding contaminant adsorption and mobility in the environment. usda.gov
Advanced Materials Science Applications of Cesium Arsenate
Proton Conducting Materials and Solid Acid Fuel Cells
Cesium arsenate compounds are part of a family of solid acids investigated for their proton-conducting capabilities, which are crucial for devices like solid acid fuel cells (SAFCs). wikipedia.org These materials, which also include sulfates, phosphates, and selenates, are characterized by oxyanion groups (like AsO₄³⁻) linked by hydrogen bonds. wikipedia.org
The proton conductivity in these materials is attributed to a proton hopping mechanism. researchgate.netresearchgate.net A key feature of compounds like Cesium Dihydrogen Arsenate (CsH₂AsO₄) and its analogs is the occurrence of a "superprotonic" phase transition at elevated temperatures. wikipedia.orgresearchgate.net This transition marks a dramatic increase in proton conductivity by several orders of magnitude, making them highly efficient electrolytes for fuel cells operating at intermediate temperatures (200 to 300 °C). wikipedia.orgsafcell.com For instance, a mixed cesium-rubidium dihydrogen arsenate compound (Cs₀.₂Rb₀.₈H₂AsO₄) exhibits a high-temperature phase transition at 433 K (160 °C) leading to a superionic-protonic phase with unusually high conductivity. researchgate.net The transport properties in this material are believed to be due to the H+ protons hopping mechanism. researchgate.net
Solid acid fuel cells utilizing electrolytes like cesium dihydrogen phosphate (B84403) (a close analog to the arsenate) offer advantages such as high tolerance to catalyst poisoning and the ability to use cheaper, non-platinum catalysts. wikipedia.orgsafcell.com Research into composite materials, where the solid acid is combined with other materials like silica, aims to further enhance conductivity and mechanical stability for practical fuel cell applications. researchgate.netncl.ac.uk
Table 1: Proton Conductivity and Activation Energy of this compound and Related Compounds
| Compound | Temperature Range (°C) | Conductivity (S/cm) | Activation Energy (eV) | Phase Transition Temp. (°C) |
|---|---|---|---|---|
| Cs₀.₂Rb₀.₈H₂AsO₄ | 120 - 130 | 2.60 x 10⁻⁵ to 2.77 x 10⁻⁴ | 0.12 to 0.24 | 160 |
| Cs₂(HSO₄)(H₂AsO₄) | 150 | 1.58 x 10⁻⁴ | 0.28 | 138, 152, 225 |
| CsH₂PO₄ (analog) | 250 | ~2.5 x 10⁻² | 0.42 (superprotonic phase) | 231 |
This table presents data compiled from various research findings on cesium-based solid acids. researchgate.netresearchgate.netenergy.gov
Ferroelectric Devices and Memory Storage Applications
Cesium Dihydrogen Arsenate (CsH₂AsO₄ or CDA) is a well-known hydrogen-bonded crystal that exhibits ferroelectric properties. usm.myhnbgu.ac.in Ferroelectric materials can be polarized by an external electric field and retain this polarization even after the field is removed, a property that is foundational to non-volatile memory storage technologies.
CDA undergoes a ferroelectric-paraelectric phase transition. researchgate.netcapes.gov.br This transition is of the first order, as confirmed by investigations into its polarization near the Curie temperature. usm.mytandfonline.com Studies on mixed crystals, such as Cs₀.₂Rb₀.₈H₂AsO₄, also identify a ferroelectric–paraelectric type transition at a low temperature of 185 K (-88 °C). researchgate.net The complex dielectric constant of CsH₂AsO₄ has been measured, revealing distinct dielectric dispersions in the ferroelectric phase, which are linked to domain freezing at low temperatures. jst.go.jp The study of these ferroelectric phase transitions is crucial for understanding and potentially harnessing these materials for applications in ferroelectric devices. hnbgu.ac.in
Sensor Development based on Electric Field Sensitivity
The inherent properties of this compound crystals, particularly their piezoelectric and electro-optic characteristics, make them candidates for sensor applications. justia.com Materials that are sensitive to electric fields can be used to detect changes in their environment.
As a ferroelectric material, Cesium Dihydrogen Arsenate (CDA) is also piezoelectric, meaning it generates an electric charge in response to applied mechanical stress and vice-versa. usm.my This property, along with its electro-optic effect (where the refractive index changes in response to an electric field), is fundamental for transducers and sensors. aip.org While direct applications in sensor development are still an area of active research, the strong electro-optic and dielectric properties of CDA and its isomorphs suggest their potential for use in devices that measure electric fields, pressure, or other physical quantities. justia.comaip.org
Nonlinear Optical Crystals
This compound and its derivatives are highly valued in the field of nonlinear optics (NLO). windows.netgwu-lasertechnik.de These materials can interact with high-intensity light, such as that from lasers, to produce new light frequencies, a process essential for many technological applications. numberanalytics.com
Cesium Dihydrogen Arsenate (CDA) and its deuterated form (DCDA) are part of the KDP (Potassium Dihydrogen Phosphate) family of crystals, which are widely used for their nonlinear optical properties. windows.netstanford.edulightcon.com CDA is particularly noted for its efficiency in frequency conversion applications, such as second-harmonic generation (SHG), where the frequency of incident laser light is doubled. stanford.educapes.gov.br For example, CDA can be phase-matched to efficiently double the 1.06 µm wavelength of Nd:YAG lasers. stanford.edu
Another important compound is Cesium Titanyl Arsenate (CsTiOAsO₄ or CTA), which is isostructural with the excellent NLO crystal KTP (Potassium Titanyl Phosphate). optica.org CTA possesses a similarly large optical nonlinearity, making it suitable for frequency conversion in the near-infrared spectrum. optica.org These crystals are used in applications like optical parametric oscillation (OPO) and difference-frequency generation (DFG), which allow for the generation of tunable laser light over a wide range of wavelengths. gwu-lasertechnik.denumberanalytics.comepj-conferences.org
Table 2: Properties of this compound-based NLO Crystals
| Crystal | Common Abbreviation | Key Application | Notable Feature |
|---|---|---|---|
| Cesium Dihydrogen Arsenate | CDA | Second Harmonic Generation (SHG) | Efficient for doubling 1.06 µm lasers stanford.edu |
| Deuterated Cesium Dihydrogen Arsenate | DCDA | Frequency Conversion | Isomorph of KDP windows.netlightcon.com |
| Cesium Titanyl Arsenate | CTA | OPO, DFG, SHG | Large optical nonlinearity, isostructural with KTP gwu-lasertechnik.deoptica.org |
This table summarizes key features of this compound nonlinear optical crystals. windows.netgwu-lasertechnik.destanford.edulightcon.comoptica.org
The utility of NLO materials is highly dependent on the ability to grow large, high-quality, single crystals. tamu.edunumberanalytics.com The growth of this compound-based crystals for NLO applications presents specific challenges and requires carefully controlled methods. optica.orggoogleapis.com
For Cesium Titanyl Arsenate (CTA), a significant challenge is its relatively low decomposition temperature of around 920°C, which differs from the growth of KTP. optica.org Therefore, modified crystal growth processes are necessary. optica.org The flux growth method is a conventional technique employed to produce large single crystals of CTA suitable for practical devices. googleapis.com This involves dissolving the constituent components in a molten salt (flux) and allowing the crystal to form as the solution slowly cools. tamu.edugoogleapis.com The goal is to produce flaw-free crystals of sufficient size, typically at least 2 mm along each axis, for use in nonlinear optical and electro-optical applications. justia.comgoogleapis.com Achieving slow, controlled growth is paramount to obtaining high-quality crystals with minimal defects. tamu.edumit.edu
Catalysis and Energy Storage Applications
Cesium compounds are known to enhance the effectiveness of various metal-ion catalysts. wikipedia.org In industrial chemistry, cesium-promoted catalysts are used to accelerate chemical reactions, such as the conversion of sulfur dioxide to sulfur trioxide in sulfuric acid production. wikipedia.orgscielo.org.za The cesium helps to stabilize the active catalytic components, allowing the reaction to proceed at lower temperatures. scielo.org.za While much of the literature focuses on cesium sulfates or oxides in this context, the broader use of cesium compounds as catalyst promoters suggests a potential role for this compound in specific catalytic systems. wikipedia.orgalibaba.com
In the realm of energy storage, the primary application for this compound is linked to its use in solid acid fuel cells, as detailed in Section 8.1. wikipedia.orgereztech.com While not a storage medium in the traditional sense of a battery, its role as a solid electrolyte is critical for the electrochemical energy conversion process in SAFCs. wikipedia.orgsafcell.com The high proton conductivity of materials like CsH₂AsO₄ in their superprotonic phase is the key property enabling this application. researchgate.netresearchgate.net
Role in Energy Generation and Storage Processes
This compound and its related compounds are part of a family of solid acids being explored for electrochemical applications, particularly as electrolytes in intermediate temperature fuel cells. prayogik.inenergy.gov While much of the foundational and current research focuses on the phosphate (CsH₂PO₄) and sulfate (B86663) (CsHSO₄) analogues, arsenates are considered viable materials for these systems due to similar structural and chemical properties. prayogik.inenergy.gov The primary advantage of these solid acid electrolytes is their ability to exhibit high proton conductivity at elevated temperatures (e.g., above 140°C), a phenomenon known as a "superprotonic" phase transition. prayogik.inmdpi.com
In these systems, the material transforms into a highly disordered structure, which facilitates rapid proton transport. prayogik.inmdpi.com This property is crucial for fuel cells, where efficient proton conduction through the electrolyte membrane is necessary for generating electricity. americanelements.com Research has confirmed that arsenate-based solid acids are among the materials stable in hydrogen environments, a critical requirement for fuel cell applications. energy.gov Specifically, compounds like Cesium Dihydrogen Arsenate (CsH₂AsO₄) and its mixtures are investigated for their potential to serve as the core electrolyte material. researchgate.netresearchgate.net The exploration of these materials aims to develop robust, water-free electrolytes that can operate efficiently in the intermediate temperature range, bridging the gap between polymer-based low-temperature cells and ceramic-based high-temperature cells. mdpi.comresearchgate.net
Potential for Catalytic Converters
While precious metals like platinum, palladium, and rhodium are the primary catalytic materials in modern three-way catalytic converters, there is ongoing research into alternative and promoter materials to enhance efficiency and reduce costs. azom.comalibaba.com Cesium-promoted catalysts are utilized in industrial settings, such as in the production of sulfuric acid, where they enhance catalyst activity at lower temperatures. elessentct.comregulations.gov For example, a cesium-promoted vanadium catalyst can operate at temperatures as low as 385°C, significantly lower than conventional catalysts, which helps to reduce sulfur dioxide (SO₂) emissions. elessentct.com
Component in Advanced Nanomaterial Development
This compound is identified as a compound available in various forms, including high-purity, submicron, and nanopowder formats, indicating its use in research and development of advanced materials at the nanoscale. americanelements.comamericanelements.com The development of nanomaterials is a rapidly advancing field focused on creating structures with unique properties stemming from their small size, such as high surface-area-to-volume ratios. americanelements.com
While specific applications of pure this compound nanoparticles are not broadly detailed, related cesium compounds and arsenate-adsorbing nanomaterials are subjects of significant research. For instance, cesium lead halide (CsPbX₃) perovskite nanomaterials are extensively studied for their exceptional optoelectronic properties in sensing applications. mdpi.com On the other hand, various nanomaterials, such as iron oxides and cerium dioxide, have been developed for the specific purpose of adsorbing and removing arsenic from water. nih.govmdpi.com Prussian blue nanoparticles have also been investigated for the electrochemical sensing and removal of cesium. mdpi.com The availability of this compound in nanoparticle form suggests its potential as a precursor or component in the synthesis of more complex nanostructures or functional nanocomposites for applications in electronics, catalysis, or environmental remediation. americanelements.comhabitablefuture.org
Hybrid and Composite Materials Incorporating this compound
Cesium Hydrogen Sulfate Arsenate Hybrid Materials
A significant area of research involves creating mixed-anion solid acids to optimize properties for electrochemical devices. researchgate.netcaltech.edu A notable example is the novel hybrid compound Cesium Hydrogen Sulfate Arsenate, with the chemical formula Cs₂(HSO₄)(H₂AsO₄). researchgate.netresearchgate.net This material represents a deliberate effort to combine the properties of sulfate and arsenate groups within a single crystal structure to achieve superior performance, particularly in proton conductivity.
The synthesis of Cs₂(HSO₄)(H₂AsO₄) has been successfully achieved, and its properties have been characterized. researchgate.net Structural analysis shows it crystallizes in a monoclinic system, forming zigzag chains of hydrogen-bonded tetrahedra. researchgate.netresearchgate.net This specific arrangement is crucial for its conductive properties. The material undergoes a superprotonic phase transition, which is a key characteristic for its application in energy storage or production systems. researchgate.net This transition to a highly conductive phase occurs at approximately 417 K (144°C). researchgate.net The transport of protons in this material is believed to occur via a hopping mechanism, facilitated by the disordered hydrogen bond network in its high-temperature phase. researchgate.net
Below is a data table summarizing the key properties of this hybrid material based on research findings.
| Property | Value | Source |
| Chemical Formula | Cs₂(HSO₄)(H₂AsO₄) | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Superprotonic Transition Temperature | 417 K (144 °C) | researchgate.net |
| Conductivity at 423 K (150 °C) | 1.58 x 10⁻⁴ S·cm⁻¹ | researchgate.net |
| Activation Energy (Proton Transport) | 0.28 eV | researchgate.net |
| Decomposition Onset Temperature | ~534 K (261 °C) | researchgate.net |
This table presents data for the hybrid compound Cs₂(HSO₄)(H₂AsO₄).
Polymer-Cesium Dihydrogen Arsenate Composites
To overcome the mechanical limitations of pure solid acids, such as plasticity, researchers develop composite materials by embedding the acid salt into a polymer matrix. researchgate.net This approach has been extensively studied with cesium dihydrogen phosphate (CsH₂PO₄) and cesium hydrogen sulfate (CsHSO₄), and the principles are applicable to arsenate analogues. researchgate.netncl.ac.uk The goal is to create a material that combines the high proton conductivity of the salt with the mechanical robustness and film-forming ability of the polymer. nih.gov
While specific studies focusing exclusively on Polymer-Cesium Dihydrogen Arsenate composites are less common in the available literature than their phosphate counterparts, the methodology is well-established. Typically, a polymer like polyacrylonitrile (B21495) (PAN) or others is used to create a composite membrane. researchgate.netnih.gov The inorganic salt (in this case, CsH₂AsO₄) is dispersed within the polymer matrix. This not only improves mechanical stability but can also influence the conductive properties of the salt. ncl.ac.ukmdpi.com The interaction at the interface between the polymer and the salt particles can lead to partial amorphization of the salt, which can enhance conductivity, particularly at lower temperatures. mdpi.com
Enhanced Mechanical Stability and Proton Conductivity in Composites
The creation of composite materials by incorporating this compound or its derivatives into a secondary matrix, such as a polymer or a stable oxide, is a key strategy for enhancing both mechanical stability and proton conductivity. ncl.ac.ukmdpi.commdpi.com Pure solid acid salts can be mechanically weak or plastic, especially at the high temperatures where they become superprotonic, which limits their practical use in devices like fuel cells. researchgate.net
Enhanced Mechanical Stability: Incorporating the salt into a polymer matrix or a geopolymer structure provides necessary mechanical support, transforming the powdered or crystalline salt into a durable, flexible, or rigid membrane. researchgate.netmdpi.com For example, geopolymers are known for their high compressive strength and thermal stability, making them an effective matrix for encapsulating materials like cesium compounds for waste containment, which demonstrates their stabilizing capabilities. mdpi.com In fuel cell applications, adding a polymer phase has been shown to improve the flexural strength of the resulting electrolyte membrane, making it more resilient to the pressures and stresses of operation. ncl.ac.uk
Enhanced Proton Conductivity: The effect of forming a composite on proton conductivity is complex and highly beneficial. The interface between the inorganic salt and the matrix material can create new pathways for proton migration. mdpi.com Studies on composites made with the analogous CsH₂PO₄ show that adding a highly dispersed oxide matrix like zinc stannate (ZnSnO₃) can increase the proton conductivity in the low-temperature region by up to 2.5 orders of magnitude. mdpi.com This is attributed to the dispersion and partial amorphization of the salt at the interface. mdpi.com Similarly, creating mixed-cation or mixed-anion compounds like Cs₀.₂Rb₀.₈H₂AsO₄ leads to a superionic phase with high conductivity. researchgate.net This high-temperature phase transition results in a jump in conductivity, which is crucial for efficient device performance. researchgate.net
The table below summarizes conductivity data for arsenate-containing compounds and analogous phosphate composites, illustrating the high conductivity achieved in these advanced materials.
| Compound/Composite | Temperature | Conductivity (S·cm⁻¹) | Phase/Condition | Source |
| Cs₂(HSO₄)(H₂AsO₄) | 423 K (150 °C) | 1.58 x 10⁻⁴ | High-Temperature Phase | researchgate.net |
| Cs₀.₂Rb₀.₈H₂AsO₄ | 403 K (130 °C) | 2.77 x 10⁻⁴ | High-Temperature Phase | researchgate.net |
| CsH₂PO₄ (analogue) | 230 °C | ~6 x 10⁻² | Superprotonic Phase | mdpi.com |
| (1-x)CsH₂PO₄–xZnSnO₃ (analogue) | 230 °C | 8 x 10⁻³ | x = 0.2 | mdpi.com |
This table showcases the proton conductivity of various this compound and related composite materials, highlighting the enhancement in their conductive properties.
Environmental Chemistry and Geochemical Interactions of Arsenate Species
Adsorption of Arsenate on Mineral Surfaces
The retention of arsenate in soils and sediments is predominantly controlled by adsorption onto the surfaces of various minerals, especially metal oxides. researchgate.net Iron (Fe), aluminum (Al), and manganese (Mn) (oxy)hydroxides, along with clay minerals, are the primary sinks for arsenic in the subsurface. researchgate.netresearchgate.net The high specific surface area and reactive surface hydroxyl groups of these minerals facilitate the strong binding of arsenate, thereby reducing its mobility. scielo.org.mx The process often involves the formation of inner-sphere complexes, where the arsenate anion binds directly to the mineral surface through ligand exchange with surface hydroxyl groups. scielo.org.mxacs.orgusda.gov
Phosphate (B84403) (PO₄³⁻) and arsenate (AsO₄³⁻) are chemical analogs, possessing similar tetrahedral structures and anionic properties. acs.orgusda.gov This similarity leads to direct competition for the same adsorption sites on mineral surfaces, a critical factor in determining arsenate mobility, especially in agricultural areas where phosphate fertilizers are used. acs.orgacs.org
Numerous studies have demonstrated that phosphate can effectively compete with and displace adsorbed arsenate. acs.orgusda.gov On minerals like goethite, gibbsite, and iron-rich Andosols, phosphate generally exhibits a greater or similar affinity for adsorption sites compared to arsenate. usda.govtandfonline.com For instance, on goethite and gibbsite, equimolar concentrations of phosphate were found to decrease arsenate adsorption across a wide pH range (2 to 11). usda.gov Similarly, research on Andosols indicated a higher affinity for phosphate than arsenate, with the presence of phosphate not only reducing the total amount of arsenate adsorbed but also increasing the proportion of more mobile arsenate fractions. tandfonline.com
However, the competition is complex and can be influenced by the specific mineral and solution chemistry. Some studies suggest that certain mineral surfaces may contain sites specific to one anion or the other, in addition to common sites. acs.orgusda.gov For example, a study on a high-surface-area iron oxide-based sorbent found that to accurately model the competitive adsorption, it was necessary to include a subset of surface sites that bind phosphate but not arsenate. acs.org Research on hematite (B75146) facets has even shown a notable selectivity for arsenate over phosphate, a selectivity that is influenced by the specific crystal facet exposed and the concentration of the reactants. nih.gov The study found that the (001) facet of hematite had a stronger selectivity for arsenate than the (110) facet. nih.gov
| Mineral/Sorbent | Key Finding | Reference |
|---|---|---|
| Goethite (α-FeOOH) & Gibbsite (γ-Al(OH)₃) | Phosphate competes strongly with arsenate, decreasing As(V) adsorption across a wide pH range (2-11). | usda.gov |
| Andosols | Phosphate shows a greater affinity than arsenate. Competition with phosphate increases the mobile fraction of arsenate. | tandfonline.com |
| High-surface-area Fe/Mn-(hydr)oxide | Phosphate competition is significant. Modeling required separate site types: one for both anions and one for phosphate only. | acs.org |
| Hematite | Exhibits selectivity for arsenate over phosphate, which is dependent on the crystal facet and reactant concentrations. | nih.gov |
| Goethite | When added simultaneously, both ions are adsorbed about equally. When added sequentially, the extent of exchange depends on equilibration time. | researchgate.net |
The adsorption capacity of a mineral for arsenate is intrinsically linked to its surface properties, such as specific surface area, surface charge, and the density and reactivity of surface functional groups. scielo.org.mx Minerals with high specific surface areas, like amorphous or poorly crystalline iron and aluminum oxides (e.g., ferrihydrite), generally exhibit a higher capacity for arsenate adsorption per unit mass compared to more crystalline minerals and clays. scielo.org.mxacs.org
Surface hydroxyl groups (M-OH, where M is a metal like Fe or Al) are the primary reaction sites for arsenate adsorption. usda.govfrontiersin.org Arsenate forms inner-sphere complexes by replacing one or more hydroxyl groups in a ligand exchange reaction. scielo.org.mxnih.gov The geometry and coordination of these hydroxyl groups on the mineral surface play a crucial role. For instance, studies on alumina (B75360) have shown that different types of hydroxyl groups (e.g., singly- vs. doubly-coordinated) exhibit different reactivities towards arsenate. mdpi.com Similarly, on hematite, the specific arrangement of surface hydroxyls on different crystal facets dictates the selectivity and stability of the adsorbed arsenate complexes. nih.gov The (001) surface of hematite, with its closely spaced iron sites, allows for the formation of stable bidentate binuclear complexes, enhancing arsenate retention. nih.gov
The surface charge of the mineral, which is pH-dependent, also influences adsorption through electrostatic interactions. scielo.org.mx However, for inner-sphere complexation, the direct chemical bonding is the dominant force. scielo.org.mx The presence of other ions in the solution can also affect adsorption; for example, higher valent cations like Ca²⁺ can enhance arsenate adsorption on negatively charged clay mineral surfaces by forming cation bridges. nih.govmdpi.com
Bimetal oxide adsorbents, which combine two different metal oxides (e.g., Fe-Mn, Fe-Ce), have been developed to enhance arsenic removal from water. rsc.orgfrontiersin.org These materials often exhibit superior adsorption capacities due to synergistic effects, such as increased surface area, more reactive surface sites, and additional removal mechanisms. frontiersin.org
The primary mechanism for arsenate adsorption on these materials is typically surface complexation via ligand exchange with surface hydroxyl groups, similar to single metal oxides. nih.govmdpi.com An investigation of an Fe-Ce bimetal oxide adsorbent confirmed that arsenate adsorption occurred mainly through a quantitative ligand exchange with metal-hydroxyl (M-OH) groups. nih.gov X-ray Photoelectron Spectroscopy (XPS) analysis of this Fe-Ce oxide showed that the formation of the bimetal solid solution resulted in a higher proportion of surface hydroxyls compared to the individual iron and cerium oxides, contributing to its enhanced adsorption capacity. nih.gov The analysis also suggested that arsenate primarily replaced the Fe-OH groups on the adsorbent surface. nih.gov
| Bimetal Oxide | Primary Adsorption Mechanism | Additional Mechanisms | Reference |
|---|---|---|---|
| Fe-Ce Oxide | Ligand exchange with surface hydroxyl groups (specifically Fe-OH). | Formation of a solid solution with increased hydroxyl density. | nih.gov |
| Fe-Mn Oxide | Surface complexation. | Oxidation of As(III) to As(V) by MnO₂, followed by adsorption. | rsc.orgfrontiersin.org |
| Mn-oxide-doped Al oxide | Surface complexation with aluminum oxide surface. | Oxidation of As(III) to As(V) by Mn-oxide component. | researchgate.net |
| CoMn-MOF-74 | Chemisorption involving metal-oxygen and hydroxyl functional groups. | Monolayer adsorption. | mdpi.com |
Mobility and Distribution of Arsenate in Contaminated Soils
The mobility of arsenate in soil environments dictates its potential to leach into groundwater or be taken up by plants, thus posing an environmental and health risk. nih.govescholarship.org Mobility is not governed by the total arsenic concentration but by its chemical form (speciation) and its distribution among various soil phases. iuss.orgtandfonline.com This distribution is a dynamic equilibrium influenced by soil properties, including pH, redox potential, and the abundance of adsorptive minerals like iron and aluminum oxides. researchgate.netiuss.orgnih.gov
Soil pH is a master variable controlling arsenate solubility and transport. nih.govosti.gov It influences both the speciation of arsenate in the soil solution and the surface charge of soil minerals that adsorb it. nih.govresearchgate.net Arsenate is a polyprotic acid (H₃AsO₄), and its dominant form in solution changes with pH: H₂AsO₄⁻ is prevalent in acidic to near-neutral conditions, while HAsO₄²⁻ becomes more significant in alkaline conditions. lsu.edunih.gov
The adsorption of arsenate onto iron and aluminum oxides is generally highest at acidic pH (around pH 3-7) and decreases as the pH becomes more alkaline. clu-in.orgresearchgate.netacs.org This is because, at low pH, the mineral surfaces are typically positively charged, promoting electrostatic attraction of the negatively charged arsenate anions. scielo.org.mx As pH increases, the mineral surfaces become less positive and eventually negatively charged, leading to increased electrostatic repulsion and desorption of arsenate. clu-in.orgmdpi.com Consequently, an increase in pH to alkaline conditions can enhance the solubility and mobility of arsenate, making it more prone to transport. clu-in.orgtennessee.edu In acidic soils, arsenate is primarily adsorbed on iron and aluminum oxides, whereas in alkaline soils, it may also co-precipitate with calcium carbonate. nih.gov
To assess the potential risk associated with arsenic-contaminated soils, it is crucial to understand its distribution among different geochemical fractions, which vary in their mobility and bioavailability. nih.goviuss.org Sequential extraction procedures are used to partition soil arsenic into fractions such as:
Water-soluble and exchangeable: Readily mobile and bioavailable. nih.gov
Bound to carbonates: Can be released if pH drops.
Bound to amorphous/poorly crystalline Fe and Al oxides: A major sink for arsenate, stable under oxidizing conditions but can be released under reducing conditions. nih.govtandfonline.com
Bound to crystalline Fe and Al oxides: More strongly bound and less available. tandfonline.com
Bound to organic matter: Can be released upon decomposition of organic matter. iuss.org
Residual fraction: Incorporated into the crystal lattice of minerals, considered non-mobile. semanticscholar.org
Studies on contaminated soils consistently show that a large proportion of arsenate is associated with the iron and aluminum oxide fractions, with a smaller amount in the more mobile, water-soluble fraction. nih.govtandfonline.comnih.gov For example, in soils from a former mining site, over 60% of the total arsenic was bound to Fe-Al oxides, indicating limited immediate availability. nih.gov However, the bioavailable fraction, which can be taken up by organisms, is the most critical for risk assessment. globalscienceresearchjournals.org This fraction is often estimated from the more labile pools (water-soluble, exchangeable). In many contaminated soils, the readily bioavailable fraction is a small percentage of the total arsenic. iuss.orgsemanticscholar.org However, changes in environmental conditions, such as a shift from aerobic to anaerobic (reducing) conditions in paddy soils, can cause the reductive dissolution of iron oxides, releasing the bound arsenate and significantly increasing its mobile fraction and bioavailability. semanticscholar.org
| Arsenic Fraction | Description & Mobility | Typical Percentage of Total As (Varies Greatly) | Reference |
|---|---|---|---|
| Water-Soluble / Exchangeable | Highest mobility and bioavailability. | <1% - 23% | nih.govsemanticscholar.org |
| Bound to Fe/Al Oxides | Low mobility under oxidizing, circumneutral pH conditions. Can be released under reducing conditions or high pH. | 17% - >60% | nih.govtandfonline.comsemanticscholar.org |
| Bound to Organic Matter | Released upon decomposition. | ~5% - 25% | iuss.orgsemanticscholar.org |
| Residual | Structurally bound in minerals; essentially immobile. | ~25% - 77% | tandfonline.comsemanticscholar.org |
The combustion of fossil fuels, particularly coal, releases various trace elements into the environment. researchgate.net Among these, arsenic is a significant concern due to its volatility and toxicity. During the high temperatures of combustion, inorganic constituents of the fuel, including arsenic and other elements like cesium, vaporize. researchgate.net As the flue gas cools in downstream systems, these vaporized elements partition between the gas phase and solid phases, such as fly ash. researchgate.net Understanding the chemical transformations and interactions that govern this partitioning is crucial for developing effective emission control strategies.
Behavior of Trace Elements in Flue Gas and Fly Ash
During pulverized coal combustion, trace elements are redistributed into various process streams, including bottom ash, fly ash, and flue gas. researchgate.netmdpi.com Semi-volatile elements like arsenic and cesium are vaporized in the high-temperature zones of the combustor and subsequently condense or react on the surfaces of entrained fly ash particles as the flue gas cools. researchgate.net This leads to an enrichment of these elements on the fly ash compared to the original coal, with concentrations often being higher on finer, submicron particles due to their larger surface-area-to-volume ratio. researchgate.net
The partitioning of arsenic is significantly influenced by the chemical composition of the fly ash. researchgate.net Volatilized arsenic, typically in the form of arsenic oxides, will heterogeneously transform to the solid phase by reacting with active cation sites on the surface of ash particles. researchgate.net Research has shown that arsenic is highly reactive with active calcium sites present in many types of coal ash, leading to the formation of calcium arsenates. researchgate.netresearchgate.net This reaction is a dominant mechanism for the capture of arsenic from the vapor phase. researchgate.net In some cases, where fly ash contains sufficient alkali metals, soluble forms such as sodium arsenate or potassium arsenate may form. acs.org
Cesium is another semi-volatile element that is released during combustion. researchgate.net Studies on incinerators with low-temperature dry off-gas systems show that vapor-phase cesium effectively condenses into particulate form as the gas cools, allowing for its collection by filtering devices. econference.io Fly ash itself can act as a filter or sorbent for gaseous cesium. nih.gov
Table 1: Removal Efficiencies of Selected Trace Elements by an Electrostatic Precipitator (ESP) in a Full-Scale Coal-Fired Power Plant This table is generated based on data from a field study on a 795 MWe power plant. acs.org
| Element | Removal Efficiency by ESP (%) |
| Arsenic (As) | 88 |
| Selenium (Se) | 56 |
| Mercury (Hg) | 17 |
| Boron (B) | 8 |
| Chloride (Cl) | ~2.5 |
Mineral Sorbents for Arsenic Removal from Flue Gas
To enhance the capture of vapor-phase arsenic and other toxic metals, mineral sorbents can be injected into the flue gas stream. epa.gov The effectiveness of a sorbent depends on its ability to react with the gaseous metal species to form a stable, non-volatile compound that can be collected with the fly ash. researchgate.net
Extensive research has identified calcium-based sorbents as highly effective for scavenging arsenic from flue gas. researchgate.netresearchgate.net The mechanism of capture is not simple physical adsorption but rather an irreversible chemical reaction that produces a solid, stable product. researchgate.net Investigations using X-ray diffraction have confirmed that calcium arsenate is the dominant reaction product when arsenic vapor reacts with calcium-based sorbents. researchgate.netcapes.gov.br
Studies comparing different sorbents have shown that calcium hydroxide (B78521) (hydrated lime) is the most effective at capturing arsenic, outperforming other common mineral sorbents like kaolinite, alumina, and silica. researchgate.net The reaction kinetics are favorable in the temperature ranges typical of post-combustion zones (600–1000 °C). capes.gov.brnih.gov Calcium oxide and calcium silicates, which are common components of coal fly ash, are also capable of reacting with and capturing arsenic vapor. capes.gov.brnih.gov The capture efficiency is temperature-dependent, with maximum arsenic capture by calcium oxide observed at 1000 °C. capes.gov.brnih.gov
Table 2: Research Findings on Arsenic Capture by Calcium Compounds This table summarizes findings from bench-scale experiments reacting arsenic trioxide vapor with various calcium-based solids. capes.gov.brnih.gov
| Sorbent Material | Temperature Range Studied (°C) | Observed Reaction Product | Key Findings |
| Calcium Oxide (CaO) | 600 - 1000 | Calcium Arsenate | Most effective of the tested solids; maximum capture occurred at 1000 °C. capes.gov.brnih.gov |
| Di-calcium Silicate (Ca₂SiO₄) | 600 - 1000 | Calcium Arsenate | Capable of reacting with arsenic vapor in both air and nitrogen atmospheres. capes.gov.brnih.gov |
| Mono-calcium Silicate (CaSiO₃) | 600 - 1000 | Calcium Arsenate | Reaction rate constants were determined, confirming chemical reaction as the capture mechanism. capes.gov.brnih.gov |
Future Directions and Emerging Research Avenues in Cesium Arsenate Studies
Exploration of Novel Cesium Arsenate Crystal Structures
While the basic structures of this compound (Cs₃AsO₄) and cesium dihydrogen arsenate (CsH₂AsO₄) are established, the exploration of more complex and novel crystal structures remains a significant area of future research. The synthesis and characterization of new crystalline forms, including polymorphs and mixed-metal frameworks, could unlock new properties and applications.
Future research is likely to focus on hydrothermal and solvothermal synthesis methods, which allow for the crystallization of metastable phases under controlled temperature and pressure. The investigation into compounds like Cesium enneachlordiarsenite (Cs₃As₂Cl₉) and Cesium Titanium(IV) Arsenate (CsTi₂As₃O₁₂) showcases the potential for discovering complex structures where cesium and arsenate ions are incorporated into larger frameworks. aip.orgacs.org For example, Cs₃As₂Cl₉ was found to have a hexagonal unit structure, a novel arrangement at the time of its discovery. aip.orgsemanticscholar.org The synthesis of open-framework structures, such as that seen in CsTi₂As₃O₁₂, is another promising avenue, potentially leading to materials with applications in ion exchange or catalysis. acs.org
Researchers will likely employ single-crystal and powder X-ray diffraction (XRD) as primary tools for structure elucidation. The data gathered will be crucial for building a comprehensive database of this compound-related crystal structures, which can then be correlated with their physical and chemical properties.
Table 1: Crystallographic Data of Selected this compound-Related Compounds
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Cesium enneachlordiarsenite | Cs₃As₂Cl₉ | Hexagonal | D₃² — C 3 2 | aip.org |
Integration of Advanced Spectroscopic Techniques for Deeper Characterization
To gain a more profound understanding of the electronic structure, bonding, and vibrational modes of this compound, the integration of advanced spectroscopic techniques is essential. While conventional methods provide basic characterization, emerging techniques can offer unprecedented detail.
Future studies will likely move beyond standard infrared (IR) and Raman spectroscopy to include more sophisticated methods. rsc.org Techniques such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) could be employed to study surface phenomena and the properties of this compound at the nanoscale. mdpi.com Inelastic neutron scattering (INS) could provide detailed information about phonon modes, which is critical for understanding thermal properties and phase transitions.
For electronic characterization, X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy will continue to be important. ku.ac.ke Furthermore, synchrotron-based techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide precise information about the local coordination environment and oxidation states of the cesium and arsenic atoms, particularly in novel or amorphous forms of the compound. The application of these advanced spectroscopic tools will be pivotal in connecting the atomic-level structure of this compound to its macroscopic properties.
Development of Predictive Models for Material Properties via Computational Chemistry
Computational chemistry and materials modeling are becoming indispensable tools for predicting the properties of materials before their synthesis, thereby guiding experimental efforts. For this compound, developing robust predictive models represents a major future research avenue.
First-principles calculations based on Density Functional Theory (DFT) can be used to predict a wide range of properties, including electronic band structure, density of states, and optical properties. These calculations can also be used to investigate the stability of hypothetical novel crystal structures, helping to identify promising candidates for synthesis. rsc.org For instance, DFT has been used to study the interaction of arsenate with oxide surfaces and to predict their resulting infrared and Raman spectral signatures. rsc.org
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound at different temperatures and pressures. researchgate.net This approach is particularly valuable for understanding the dynamics of ions within the crystal lattice and for modeling the processes of melting and phase transitions. The development of accurate interatomic potentials for the Cs-As-O system will be a critical step in enabling large-scale MD simulations. The ultimate goal is to create a comprehensive computational model that can accurately predict the properties of various this compound compounds, accelerating the discovery of new materials with desired functionalities.
Design and Synthesis of Advanced Hybrid and Composite Materials with Tailored Functionalities
A significant emerging research direction is the incorporation of this compound into hybrid and composite materials to create new functionalities. By combining this compound with other materials, such as polymers, metal oxides, or carbon-based nanostructures, it may be possible to develop advanced materials with tailored optical, electronic, or chemical properties.
Research could focus on developing nanocomposites where this compound nanoparticles are dispersed within a polymer matrix. acs.org Such materials could exhibit unique dielectric or piezoelectric properties. Another avenue involves the synthesis of layered hybrid materials, alternating inorganic layers containing this compound with organic linker molecules. These organic-inorganic hybrid materials could offer tunable properties for applications in sensing or catalysis.
Furthermore, the creation of porous composite materials incorporating this compound could be explored for applications in sorption and separation. researchgate.net For example, composites with materials like Prussian blue or graphene oxide, which have been studied for cesium removal, could lead to multifunctional materials for environmental remediation. nih.gov The synthesis and characterization of these advanced hybrid and composite materials will require a multidisciplinary approach, combining inorganic synthesis with polymer chemistry and materials science.
Elucidation of Complex Phase Transition Dynamics and Their Underlying Mechanisms
The study of phase transitions is fundamental to materials science, providing insights into the relationships between structure, temperature, pressure, and material properties. Cesium dihydrogen arsenate (CsH₂AsO₄) is known to undergo phase transitions, and a detailed elucidation of these dynamics is a key area for future research. nih.gov
High-pressure and variable-temperature studies using techniques like synchrotron X-ray diffraction and Raman spectroscopy can map out the phase diagram of this compound compounds in detail. semanticscholar.org These experiments can identify transition pressures and temperatures and solve the crystal structures of the high-pressure or high-temperature phases.
Understanding the mechanisms driving these transitions is also a critical goal. This involves studying the softening of phonon modes, which can trigger structural instabilities leading to a phase change. rsc.org Time-resolved spectroscopic and diffraction techniques could be used to study the kinetics of these transitions, revealing the pathways by which the atoms rearrange. Investigating the dynamics of these transformations, particularly how cooling or heating rates affect the resulting phase, will provide a more complete picture of the material's behavior. aps.org This fundamental knowledge is crucial for controlling the synthesis of specific polymorphs and for understanding the material's performance under varying environmental conditions.
Q & A
Basic Research Questions
Q. How is cesium arsenate synthesized for laboratory studies, and what purity controls are essential?
- Methodology : this compound is typically synthesized via aqueous reaction of cesium carbonate (Cs₂CO₃) with arsenic acid (H₃AsO₄) under controlled pH (~8–10). Purity is ensured through repeated recrystallization and vacuum drying. Key controls include:
- pH monitoring to avoid side reactions (e.g., formation of cesium hydrogen arsenate).
- Elemental analysis (ICP-MS) to confirm stoichiometry .
- XRD for phase identification, comparing results to ICSD database entries (e.g., ICSD #43210) .
Q. What spectroscopic and diffraction techniques are most effective for characterizing this compound’s structural properties?
- Methodology :
- Raman spectroscopy identifies AsO₄³⁻ symmetric stretching modes (~820 cm⁻¹) and lattice vibrations.
- XPS confirms arsenic oxidation state (As⁵⁺ binding energy ~44.5 eV).
- Single-crystal XRD resolves crystal symmetry (e.g., orthorhombic vs. tetragonal), critical for understanding ionic conductivity .
Q. How does this compound’s stability vary under environmental conditions (e.g., humidity, temperature)?
- Methodology : Stability tests involve:
- Thermogravimetric analysis (TGA) to assess dehydration thresholds (e.g., mass loss at >200°C).
- Humidity chambers to monitor hygroscopicity (weight gain vs. time).
- Leaching experiments in simulated groundwater (pH 5–9) to quantify arsenic release via ICP-OES .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound’s ion-exchange properties, and how are they mitigated?
- Challenges : Competing ion interference (e.g., K⁺/Na⁺ in solutions), slow kinetics, and phase transitions during exchange.
- Solutions :
- Use radiolabeled tracers (e.g., ¹³⁷Cs) to track exchange efficiency.
- In-situ XRD monitors structural changes during ion exchange.
- DFT simulations predict preferential binding sites for cations .
Q. How can contradictory data on this compound’s solubility product (Ksp) be resolved?
- Analysis : Discrepancies in reported Ksp values (e.g., 10⁻¹⁰ vs. 10⁻¹²) stem from:
- Ionic strength variations in solubility experiments (use Davies equation for activity corrections).
- Temperature control (±0.1°C required for precise measurements).
- Comparative studies using isothermal saturation and potentiometric titration .
Q. What mechanistic insights explain this compound’s toxicity in biological systems?
- Methodology :
- Cell culture assays (e.g., HEK293) exposed to Cs₃AsO₄, measuring ROS generation via fluorescence probes.
- Synchrotron XAS determines arsenic speciation in intracellular environments.
- Metabolomic profiling identifies disrupted pathways (e.g., glutathione synthesis) .
Q. How do doping strategies (e.g., with transition metals) alter this compound’s electronic properties?
- Approach :
- Solid-state synthesis of doped Cs₃AsO₄ with Mn²⁺/Fe³⁺, followed by UV-Vis-NIR spectroscopy to track bandgap shifts.
- Hall effect measurements quantify carrier mobility changes.
- EPR detects paramagnetic dopant interactions .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets (e.g., XRD patterns, ICP-MS outputs) in repositories like Zenodo, adhering to FAIR principles .
- Conflict Resolution : Use Bland-Altman plots for inter-lab data comparison and multivariate regression to isolate confounding variables .
- Ethical Compliance : Follow institutional guidelines for arsenic handling (e.g., OSHA PEL limits) and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
